Anisomycin primarily inhibits protein synthesis by binding to the 60S ribosomal subunit and blocking the peptidyl transferase reaction, thereby preventing peptide bond formation during the translation elongation phase [1] [2] [3]. This action stabilizes polysomes as nascent peptides remain attached [4].
Notably, this compound also functions as a potent signaling agonist, strongly activating stress-activated protein kinases, specifically the JNK/SAPK and p38/RK (p38 MAPK) cascades, even at concentrations below those required to inhibit translation [1].
The table below summarizes the key quantitative findings from research on this compound:
| Aspect | Observed Effect | Experimental System | Citation |
|---|---|---|---|
| Protein Synthesis Inhibition | 95% inhibition | HeLa cells, rabbit reticulocytes, Saccharomyces fragilis | [4] |
| DNA Synthesis Inhibition | Partial inhibition (at concentrations that cause 95% protein synthesis inhibition) | HeLa cells | [4] |
| Ribosomal Binding | Binds to the 60S ribosomal subunit | Mammalian cells | [1] [2] |
| Activated Signaling Pathways | JNK/SAPK and p38 MAPK | Mammalian cells (e.g., C3H 10T½ fibroblasts) | [1] |
| Effect on LTP (Synaptic Plasticity) | Blocks late phases of Long-Term Potentiation (LTP) | Hippocampal CA1 region (in vitro) | [5] |
| Apoptosis Induction | Indces macrophage apoptosis; IC₅₀ for J774A.1 macrophages: ~0.02 µg/ml | Rabbit atherosclerotic plaques, cell lines | [6] |
| Therapeutic Potential | Sensitizes resistant cancer cells to TRAIL-induced apoptosis; overcomes MDR in breast cancer cells | Melanoma, mesothelioma, and breast cancer cell lines | [7] |
The following methodologies are adapted from key studies on this compound's effects on signaling pathways and synaptic plasticity.
This protocol is based on studies characterizing the activation of stress kinases and induction of immediate-early genes [1].
This protocol is used to study the role of new protein synthesis in long-term synaptic plasticity in brain slices [5] [8].
This compound shows promise in overcoming drug resistance in cancer therapy. It sensitizes melanoma and mesothelioma cells to TRAIL-induced apoptosis and can directly induce apoptosis in glucocorticoid-resistant leukemia cells via p38 and JNK activation [7]. Interestingly, in some multidrug-resistant breast cancer cells, its cytotoxic action is independent of protein synthesis inhibition or JNK activation, suggesting a different mechanism, possibly related to the ribosome-anisomycin complex itself [7].
This compound can also selectively induce apoptosis in macrophages within atherosclerotic plaques, a effect mediated by p38 MAPK, suggesting potential for treating inflammatory components of atherosclerosis [6].
The diagram below illustrates the dual mechanism of this compound, combining its direct inhibitory action with its role in activating stress signaling pathways.
| Structural Feature | Role & SAR Insight | Biological Consequence |
|---|---|---|
| Para-Methoxybenzyl Group (Aromatic ring) | Essential for antibiotic activity; binds in a hydrophobic crevice of the ribosome's A-site [1]. Substitution is critical: para-position is optimal [2]. | High antifungal & antiprotozoal activity [2] [3]. |
| Benzyl Substituent Position | Moving methoxy group from para to meta or *ortho* [2]. | Dramatic drop in antibiotic activity [2] [4]. |
| Alpha-Benzylic Carbon | Must be unsubstituted; adding methyl or phenyl groups [2]. | Severe loss of activity [2] [4]. |
| Pyrrolidine Ring Stereochemistry | Specific (2R,3S,4S) configuration is crucial for proper binding to the ribosome [3] [5]. | Disruption abolishes protein synthesis inhibition. |
Research demonstrates anisomycin's potent activity, quantified through various assays:
A typical protocol for assessing anti-SVCV activity in vitro involves [6]:
This compound is a potent chemical tool for activating stress kinase pathways. The following diagram illustrates the key signaling pathways and their downstream effects based on multiple studies.
This compound activates stress kinase pathways, leading to gene induction and apoptosis [7] [8] [5].
A standard protocol for detecting this compound-elicited p38 activation in HeLa cells is as follows [9]:
The unique dual functionality of this compound makes it a valuable research tool with potential therapeutic applications:
The following table outlines the core set of genes and their functions responsible for building the anisomycin backbone [1].
| Gene | Function in this compound Biosynthesis |
|---|---|
| aniQ | Aminotransferase; catalyzes the initial deamination of L-tyrosine and a later reamination step [1]. |
| aniP | Transketolase; catalyzes the key condensation reaction that initiates pyrrolidine ring formation [1] [2]. |
| aniO | Glycosyltransferase; catalyzes a cryptic glycosylation step crucial for downstream enzyme processing [1]. |
| aniN | Bifunctional dehydrogenase; mediates the multistep formation of the pyrrolidine ring [1]. |
The biosynthesis begins with primary metabolites and proceeds through a series of specialized reactions. The following diagram illustrates the core pathway and key precursors.
The Crucial Condensation: The AniP enzyme catalyzes a unique transketolase-type condensation between 4-hydroxyphenylpyruvic acid (HPP) and glyceraldehyde (GA) to form a ketol intermediate (compound 4) [3] [2]. This reaction lays the foundational carbon skeleton for the entire molecule. Recent research (2024) highlights that AniP is specific for aromatic keto acids like HPP but shows flexibility in accepting various aldehyde acceptors [2].
Cryptic Glycosylation: A particularly novel step is the glycosylation of the ketol intermediate by AniO [1]. This modification is "cryptic," meaning the sugar moiety is removed later in the pathway. It is not part of the final product but is essential for the subsequent enzymatic steps, particularly the dehydrogenation by AniN, to proceed correctly [1].
For researchers aiming to study or manipulate this pathway, here are key methodological approaches validated in recent studies.
Purpose: To confirm the essential role of the aniP gene in the biosynthesis pathway [3].
aniP mutant strain of Streptomyces. HPLC analysis of the culture extract should show a loss of this compound production.aniP gene (or its homologue siAniP) from genomic DNA and clone it into an E. coli-Streptomyces shuttle vector (e.g., pIB139tsr).aniP mutant via intergeneric conjugation with E. coli ET12567/pUZ8002.Purpose: To characterize the enzymatic activity of the transketolase SiAniP [2].
The ongoing research into this pathway, particularly the characterization of unique enzymes like AniP, provides a foundation for biosynthetic engineering to produce novel this compound derivatives with potentially improved pharmaceutical properties.
Anisomycin, also known as Flagecidin, is a pyrrolidine antibiotic with a molecular formula of C₁₄H₁₉NO₄ and a molecular weight of 265.3 g·mol⁻¹ [1] [2]. Its natural source is the bacterial species Streptomyces griseolus [1] [2] [3].
This compound's primary mechanism is inhibiting protein synthesis in eukaryotic cells by binding to the 60S ribosomal subunit and blocking peptidyl transferase activity, preventing peptide bond formation [1] [3] [4]. Beyond this core function, it has complex and valuable effects in research.
| Research Area | Observed Effect / Application | Key Findings / Experimental Use |
|---|---|---|
| Neuroscience & Neuroplasticity [5] | Inhibits experience-dependent plasticity in the visual cortex. | Blocks orientation tuning shifts in mouse visual cortex, stabilizing neuronal preference; suggests protein synthesis necessity for plasticity. |
| Memory Research [1] | Inhibits consolidation & reconsolidation of long-term memories. | Used to study molecular basis of memory; injections into hippocampus can disrupt context-specific long-term memory formation. |
| Cell Signaling & Stress Pathways [1] [2] [6] | Potent activator of stress-activated protein kinases (SAPKs). | Activates JNK and p38 MAPK pathways independently of protein synthesis inhibition; used to study cellular stress responses. |
| Oncology Research [3] [6] | Suppresses tumor growth & induces apoptosis in cancer cells. | Inhibits growth and induces caspase-dependent apoptosis in triple-negative breast cancer (TNBC) cell lines and suppresses tumor growth in mouse models. |
| Immunology [7] | Potential novel immunosuppressant. | Inhibits T-cell biological behaviors and transplantation rejection; effect may be superior to Cyclosporine A with relatively slight toxic signs. |
| Microbiology [1] [3] | Selective isolation of pathogens. | Component of Martin Lewis agar for isolating Neisseria gonorrhoeae and N. meningitidis; also used in media for Legionella species. |
This methodology is based on research demonstrating that this compound blocks orientation tuning shifts in the mouse visual cortex [5].
This protocol outlines the use of this compound to activate JNK and p38 MAPK pathways in mammalian cell lines [2] [6] [8].
| Parameter | Details / Value | Context / Model |
|---|---|---|
| Effective Concentration | 0.1 - 10 µM [2] | General in vitro research |
| Cytotoxicity (IC₅₀) | 25.44 ng/mL (~0.096 µM) [7] | Mouse lymphocytes |
| Acute Toxicity (LD₅₀) | 119.64 mg/kg [7] | Single IV dose in mice |
| Therapeutic Window | 5 - 15 mg/kg (effective, low toxicity) [7] | In vivo mouse studies |
| Over-dosage Effects | 60 mg/kg (IV) caused pulmo-, nephro-, hepato-toxicity [7] | Single IV dose in mice |
The diagram below illustrates the dual signaling actions of this compound, based on experimental evidence [1] [2] [6].
This compound's value in research stems from its dual action: inhibiting global protein synthesis while simultaneously and specifically activating key cellular stress pathways [5] [1] [8]. Its natural origin in Streptomyces griseolus makes it part of a important class of biologically active bacterial metabolites [1] [4].
Anisomycin binds within the A-site cleft of the 50S/60S ribosomal subunit, a critical functional region also known as the peptidyl transferase center [1]. The table below details the key interactions between this compound and specific nucleotides in the 23S/28S rRNA that facilitate its binding and inhibitory action.
| Interaction Type | This compound Functional Group | Ribosomal Component (23S rRNA) | Role / Effect |
|---|---|---|---|
| Aromatic Stacking | p-Methoxyphenyl group | Base of C2452 (Cytosine 2452) | Inserts into and stacks against the base of C2452, providing binding affinity [1]. |
| Hydrogen Bonding | OH4 hydroxyl group | N4 of C2452 & O2 of U2500 | Positions the drug and stabilizes the complex [1]. |
| Hydrogen Bonding | N1 (part of the pyrrolidine ring) | O2 of C2452 & N3 of C2452 | Contributes to the specificity and stability of binding [1]. |
| Hydrogen Bonding | Carbonyl group | 2'-OH of A2503 (Adenine 2503) | Further anchors the drug in the A-site cleft [1]. |
| Ion Coordination | OH4 hydroxyl group | Potassium ion (K+) coordinated by G2061, G2447, A2451 | Links drug binding to a key structural metal ion in the ribosome [1]. |
Binding of this compound is associated with a conformational change in the ribosome. The A-site cleft undergoes an "opening" where:
apo- state of the ribosome, facilitating drug binding and interfering with the proper placement of tRNA substrates [1].Mutations in the 23S rRNA that confer resistance to this compound provide further insight into its binding site. These mutations can be broadly divided into two classes [1]:
apo- conformation of the A-site cleft, making the transition to the drug-bound "open" state less favorable. The effects of these mutations can propagate over long distances through the rRNA structure [1].The table below lists key resistance mutations identified in archaeal studies (Haloarcula marismortui and Halobacterium halobium), which affect nucleotides either in contact with this compound or located nearby [1].
| 23S rRNA Nucleotide (H. marismortui) | This compound Contact? | Resistance-Conferring Mutations |
|---|---|---|
| C2452 | Yes, large contact area | U [1] |
| U2500 | Yes, small contact area | A, C [1] |
| A2453 | Yes, small contact area | U, G, C [1] |
| G2447 | Yes, small contact area | A, C [1] |
| C2499 | No (~7.4 Å away) | U [1] |
| G2581 | No (~12.8 Å away) | A [1] |
Relationship between this compound binding, ribosomal conformational change, and resistance mechanisms.
The structural and mechanistic insights into this compound binding are derived from several key experimental methodologies.
(F_soaked - F_apo) difference Fourier maps using experimental phases from the apo-ribosome structure to reveal electron density specifically corresponding to the bound drug, pinpointing its location and orientation [1].It is important to note that this compound has a dual function in mammalian cells. At sub-inhibitory concentrations, it acts as a potent signaling agonist, strongly activating stress-activated protein kinase pathways like JNK/SAPK and p38/RK, leading to immediate-early gene induction [2]. This signaling effect is highly specific, as other translation inhibitors like puromycin and emetine do not elicit a similar robust response, dissociating it from the general stress of translational arrest [2].
Anisomycin acts as a competitive inhibitor for the A-site binding of the aminoacyl-tRNA during the peptidyl transferase reaction [1].
| Inhibition Parameter | Details |
|---|---|
| Primary Target | Peptidyl transferase center of the large (60S) eukaryotic ribosome [2] [3] [4] |
| Molecular Interaction | Binds to the ribosomal A-site, physically blocking incoming aminoacyl-tRNAs [5] |
| Key Structural Feature | The para-methoxyphenyl group inserts into the ribosomal A-site, disrupting its function [5] |
| Inhibition Constant (Ki) | ~ 0.2 μM (from rabbit reticulocyte ribosome kinetics) [1] |
The binding of this compound physically occludes the ribosomal A-site, preventing the correct positioning of the aminoacyl-tRNA acceptor stem and inhibiting the nucleophilic attack reaction necessary for peptide bond formation [5].
The following experimental approaches are used to study this compound's mechanism:
| Experimental Approach | Key Findings |
|---|---|
| Puromycin Reaction Assay [1] | This compound competitively inhibits the puromycin reaction (a peptidyl transferase assay), with a Ki of ~0.2 μM. |
| In Vitro Frameshifting Assays [2] | This compound specifically alters efficiency of -1 ribosomal frameshifting (requiring occupied A- and P-sites) but not +1 frameshifting. |
| Viral Propagation Studies [2] | At sublethal doses, promotes loss of yeast L-A double-stranded RNA virus that relies on -1 frameshifting for Gag-Pol fusion protein production. |
| Radioactive Ligand Binding [6] | [³H]this compound binds directly to eukaryotic ribosomes, allowing study of binding affinity and location. |
This assay directly measures the peptidyl transferase reaction. The workflow is as follows:
Experimental workflow for puromycin reaction assay.
This compound's specific inhibition of peptidyl transferase and resulting alteration of -1 ribosomal frameshifting efficiency provides a unique antiviral strategy [2]. Many viruses of clinical, veterinary, and agricultural importance rely on programmed -1 ribosomal frameshifting to produce the correct ratios of structural and enzymatic proteins [2]. By disrupting this precise regulatory mechanism, this compound can promote the loss of viral pathogens without necessarily killing the host cell, suggesting potential for development as a broad-spectrum antiviral agent [2].
Anisomycin acts on the peptidyl transferase center (PTC) in the large (50S/60S) ribosomal subunit. Its binding mimics key elements of substrate tRNAs to disrupt peptide bond formation [1] [2] [3].
Studies on Haloarcula marismortui have identified specific mutations in 23S rRNA that confer resistance to this compound. These can be divided into two mechanistic classes [1] [4]. The table below summarizes key resistance-conferring mutations.
Table: this compound Resistance Mutations in 23S rRNA
| Nucleotide (E. coli #) | Contact with this compound? | Resistance Mutations Identified | Proposed Resistance Mechanism |
|---|---|---|---|
| C2452 | Yes, extensive (++) | U | Class 1: Directly disrupts stacking and H-bonding interactions with the drug [1]. |
| U2500 | Yes, small (+) | A, C | Class 2: Stabilizes the closed, apo-conformation of the A-site cleft, making the drug-binding competent state less favorable [1]. |
| A2453 | Yes, small (+) | U, G, C | Class 2: Stabilizes the closed, apo-conformation of the A-site cleft [1]. |
| G2447 | Yes, small (+) | A, C | Class 2: Stabilizes the closed, apo-conformation; part of the base triple with G2061/A2451 coordinating a K+ ion [1]. |
| G2576 | No (~7.1 Å away) | U | Class 2: Allosteric effect; mutation propagates through the rRNA to stabilize the closed conformation of the A-site cleft from a distance [1]. |
| G2581 | No (~12.8 Å away) | A | Class 2: Allosteric effect; similar to G2576U, stabilizes the closed conformation from a distant site [1]. |
Several biochemical and structural methods are central to characterizing this compound-ribosome interactions.
The diagram below outlines a typical workflow for determining ribosome-antibiotic structures via X-ray crystallography, which revealed the precise binding interactions and resistance mechanisms of this compound [1] [5].
The following diagram maps the core signaling pathway and key cellular effects triggered by anisomycin.
This compound activates JNK/p38 signaling, driving gene expression and ferroptosis.
The table below summarizes key quantitative findings from experimental studies.
| Cell Line / System | This compound Concentration | Treatment Duration | Key Observed Effects |
|---|---|---|---|
| Hep3B / HCCLM3 (HCC) [1] | Not specified in abstract | 24 hours (viability), 12 hours (colony formation) | ↓ Cell viability, ↓ Colony formation, ↑ Cell death, ↑ Lipid ROS, ↑ Iron, ↑ MDA, ↑ p-p38, ↑ p-H3S10, ↑ NCOA4 |
| IEC-18 (Intestinal Epithelial) [2] | Not specified in abstract | Not specified in abstract | ↑ COX-2 mRNA, ↑ p-p38, ↑ p-CREB |
| HeLa (Cervical Carcinoma) [3] | 0.07 - 40 µM | 30 minutes | ↑ p-p38 (phosphorylation) |
This detailed protocol for detecting this compound-induced p38 phosphorylation in HeLa cells can be adapted for other cell lines [3].
1. Cell Preparation and Treatment
2. Cell Fixation and Permeabilization
3. Immunostaining
4. Imaging and Analysis
This compound is a potent protein synthesis inhibitor originally isolated from Streptomyces griseolus and Streptomyces roseochromogenes that has become an invaluable tool in cell biology research. This antibiotic exhibits dual functionality in experimental settings: it directly inhibits protein translation by binding to the 60S ribosomal subunit while simultaneously activating several stress-activated protein kinases, including JNK/SAPK and p38 MAPK. These properties make this compound particularly useful for researchers investigating protein synthesis dynamics, cellular stress responses, and signal transduction pathways. The compound's ability to rapidly halt translation while inducing stress kinase pathways has enabled its application across diverse research areas, from neuroscience (where it helps study memory consolidation) to cancer biology (where it can induce apoptosis in certain cell lines). This protocol provides detailed methodologies for using this compound effectively in cell culture systems, with emphasis on both its primary function as a translation inhibitor and its secondary effects on cellular signaling pathways.
This compound (molecular formula: C~14~H~19~NO~4~; molecular weight: 265.3 g/mol) is a small molecule organic compound characterized by a pyrrolidine ring structure connected to a methoxyphenyl group. The compound typically appears as a white to off-white crystalline powder with a melting point ranging between 139-143°C and is highly soluble in organic solvents such as DMSO (100 mg/mL) and methanol (50 mg/mL). This compound remains stable for at least 24 months when stored lyophilized at -20°C with protection from light, though once reconstituted in solution, it should be used within one month with storage at -20°C and minimal freeze-thaw cycles to maintain potency [1].
This compound exerts its primary function by specifically binding to the 60S ribosomal subunit in eukaryotic cells, thereby preventing peptide bond formation during the elongation phase of protein synthesis. This binding interaction effectively blocks translational elongation by inhibiting the peptidyl transferase activity of the ribosome, leading to stabilization of polysomes and complete arrest of protein synthesis. The specificity of this interaction makes this compound particularly valuable for studying protein turnover, half-life, and the dependence of biological processes on de novo protein synthesis. It is important to note that unlike other protein synthesis inhibitors such as puromycin and emetine, this compound possesses the unique secondary characteristic of potently activating stress-activated kinase pathways, often at concentrations below those required for complete translational inhibition [2] [3].
Table 1: Recommended this compound Concentrations for Various Applications
| Application | Concentration Range | Incubation Time | Primary Effect |
|---|---|---|---|
| General protein synthesis inhibition | 5-50 µg/ml | 15 minutes to several hours | Ribosomal inhibition |
| Stress kinase activation (JNK/p38) | 25-50 ng/ml (subinhibitory) | 5-60 minutes | Kinase pathway induction |
| Apoptosis induction in cancer cells | 10-100 µg/ml | 1-24 hours | Cell death initiation |
| Memory consolidation studies | 10-20 µg/ml | Varies with model system | Blockade of protein-dependent plasticity |
The appropriate concentration of this compound must be determined empirically for each specific cell type and experimental context. For most protein synthesis inhibition applications in mammalian cell culture, a concentration range of 5-50 µg/ml reliably achieves >95% inhibition of translation. Notably, subinhibitory concentrations (as low as 25-50 ng/ml) have been demonstrated to effectively activate stress-activated protein kinases without completely blocking protein synthesis, enabling researchers to dissect these two physiological effects [2] [1].
Important Note: The final DMSO concentration in cell culture media should not exceed 0.1-0.2% to avoid solvent toxicity effects. For a 50 µg/ml working concentration, this would represent a 1:500 dilution from the 25 mg/ml stock [1].
Proper experimental design must include these critical control conditions:
Researchers must recognize that this compound exerts dual physiological effects in most cell types: direct inhibition of protein synthesis and concurrent activation of stress kinase pathways. At concentrations that effectively inhibit translation (typically >1 µg/ml), this compound strongly activates the stress-activated protein kinases JNK/SAPK and p38 MAPK, resulting in downstream phosphorylation of transcription factors and rapid induction of immediate-early genes such as c-fos, fosB, c-jun, junB, and junD [2] [1]. This dual activity necessitates careful experimental design and appropriate controls to distinguish between effects attributable to protein synthesis inhibition versus those resulting from stress pathway activation.
Table 2: this compound's Effects on Key Signaling Pathways
| Signaling Pathway | Effect | Downstream Consequences | Relevant Concentrations |
|---|---|---|---|
| Ribosomal translation | Inhibition | Blockade of protein synthesis | >1 µg/ml |
| JNK/SAPK pathway | Strong activation | c-Jun phosphorylation, AP-1 activation | 25 ng/ml - 50 µg/ml |
| p38 MAPK pathway | Strong activation | MAPKAP kinase-2 activation, transcription factor phosphorylation | 25 ng/ml - 50 µg/ml |
| p70/85 S6 kinase | Activation | Ribosomal protein S6 phosphorylation | 25 ng/ml - 50 µg/ml |
The response to this compound can vary significantly between different cell types, necessitating preliminary optimization experiments:
The temporal aspects of this compound treatment critically influence experimental outcomes:
The following diagrams illustrate key mechanistic and procedural aspects of this compound application in cell culture systems:
Diagram 1: Dual Mechanisms of this compound Action. This diagram illustrates this compound's two primary cellular effects: inhibition of protein synthesis through ribosomal binding and activation of stress kinase pathways leading to gene expression changes and potential apoptosis.
Diagram 2: Experimental Workflow for this compound Treatment. This flowchart outlines the key steps in preparing and applying this compound to cell cultures, highlighting critical stages in the experimental protocol.
Researchers should incorporate these validation assays to confirm this compound activity:
Beyond general protein synthesis inhibition, this compound has several specialized research applications:
For researchers seeking to dissect this compound-specific effects from general translation inhibition:
This compound represents a versatile and potent tool for investigating protein synthesis and cellular stress responses in experimental cell biology. Its dual functionality as both a translation inhibitor and stress pathway activator necessitates careful experimental design and appropriate controls, but this very property enables researchers to explore the complex interplay between protein synthesis and stress signaling pathways. The protocols outlined herein provide a foundation for effective application of this compound in diverse research contexts, with emphasis on standardized methodologies that enhance reproducibility across experimental systems. By understanding the compound's mechanisms, optimizing treatment parameters for specific cell types, and implementing robust validation assays, researchers can effectively leverage this compound's unique properties to advance our understanding of cellular physiology and signaling dynamics.
This compound is a potent protein synthesis inhibitor that has become an indispensable tool in neuroscience research for investigating the molecular mechanisms of memory consolidation and reconsolidation. By blocking translational processes in neurons, this compound allows researchers to examine the fundamental dependence of long-term memory formation on de novo protein synthesis. The drug exerts its effects by inhibiting peptidyl transferase activity, thereby preventing peptide bond formation during protein translation and effectively suppressing up to 90% of protein synthesis when administered at appropriate concentrations. This application note provides comprehensive methodological guidance for researchers studying memory processes across various experimental models, from rodent behavioral paradigms to invertebrate systems.
The theoretical foundation underlying this compound use stems from the long-established principle that memory stabilization requires new protein synthesis within specific time windows after learning or memory retrieval. Since the initial discoveries of protein synthesis dependence in memory formation decades ago, this compound has been validated across numerous species and learning paradigms, consistently demonstrating that administration during critical post-acquisition periods disrupts the consolidation of long-term memories while typically sparing short-term memory processes. This temporal sensitivity has enabled researchers to map the molecular timelines of memory stabilization and identify brain regions critical for different memory types, significantly advancing our understanding of memory organization in the brain.
When planning experiments with this compound, researchers must consider several key factors that significantly influence experimental outcomes. The timing of administration represents perhaps the most critical variable, with consolidation studies typically requiring immediate post-training delivery while reconsolidation studies necessitate administration within narrow windows following memory reactivation. The dosage and route of administration must be optimized for the specific species and targeted brain region, with systemic administration affecting global protein synthesis while intracerebral methods allow region-specific investigation. Additionally, researchers must carefully control for non-specific effects of this compound, including potential neurotoxicity, stress responses, and illness-inducing properties that might indirectly influence memory performance rather than directly affecting consolidation mechanisms.
The selection of appropriate behavioral paradigms should align with the research questions and targeted neural circuits. Different memory types exhibit varying sensitivity to protein synthesis inhibition based on their neural substrates and computational complexity. Furthermore, researchers must implement rigorous histological verification procedures for intracerebral administration studies to confirm injection placement and assess potential tissue damage. These methodological considerations collectively ensure that observed effects genuinely reflect the disruption of protein synthesis-dependent memory processes rather than experimental artifacts.
Systemic administration of this compound provides a whole-brain approach to protein synthesis inhibition suitable for investigating globally distributed memory systems or when targeting specific brain regions is technically challenging. This method induces widespread protein synthesis suppression but may produce peripheral side effects that require careful control conditions.
Table 1: Systemic Administration Parameters for Different Species
| Species | Dosage | Vehicle | Volume | Injection Schedule | Key Applications |
|---|---|---|---|---|---|
| Mice | 75-150 mg/kg | 10% β-cyclodextrin in PBS | 10 mL/kg | Immediate and 2h post-training | Contextual fear conditioning [1] |
| Rats | 150 mg/kg | Acidified saline (pH 7.2) | 1 mL/kg | Single immediate injection | Pavlovian conditioned approach [2] |
| Aplysia | Varying concentrations | Seawater-based solutions | Bath application | Timing protocol-dependent | Feeding behavior learning [3] |
Preparation Procedure:
Administration Method:
Intracerebral administration enables region-specific investigation of protein synthesis requirements in memory processes, allowing researchers to pinpoint specific neuroanatomical substrates and minimize peripheral confounds. This approach requires stereotaxic surgery and precise histological verification but provides superior anatomical resolution.
Table 2: Intracerebral Administration Parameters for Key Brain Regions
| Brain Region | Dosage | Volume/Side | Infusion Rate | Coordinates (mm from Bregma) | Memory Paradigm |
|---|---|---|---|---|---|
| Dorsal Hippocampus | 40 μg/μL | 0.25 μL/side | 0.25 μL/min | AP: -1.7, ML: ±1.5, DV: -2.0 | Contextual fear memory [1] |
| Amygdala (LBA) | 80-125 μg/μL | 0.5-1.0 μL/side | 0.25 μL/min | Region-dependent | Fear memory reconsolidation [4] |
| Medial Prefrontal Cortex | 160 μg/μL | 0.5-1.0 μL/side | 0.25 μL/min | Region-dependent | Trace fear conditioning [5] |
Surgical Procedure:
Histological Verification:
Memory consolidation studies investigate the stabilization process that transforms newly acquired information into long-term storage, with this compound administration targeting the critical post-acquisition period when protein synthesis dependence is maximal.
Contextual Fear Conditioning (Rodents):
Object Location Memory (Rodents):
Aplysia Feeding Behavior:
Memory reconsolidation studies examine the lability of reactivated memories, wherein retrieved memories return to a unstable state requiring protein synthesis for restabilization, providing insights into memory updating mechanisms.
Fear Memory Reconsolidation (Amygdala-Dependent):
Trace Fear Conditioning (Hippocampal-Dependent):
Pavlovian Conditioned Approach (Appetitive):
Implementing appropriate control conditions is essential for distinguishing specific effects on memory processes from non-specific performance effects. The following control conditions should be included in experimental designs:
Protein Synthesis Inhibition Validation:
Table 3: Common Experimental Issues and Solutions
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Incomplete memory impairment | Insufficient dosage, improper timing, weak training | Conduct dose-response curve, optimize administration timing, validate training parameters | Pilot studies to establish effective parameters for specific setup |
| Tissue damage at infusion site | High concentration, rapid infusion, solvent toxicity | Dilute concentration, slow infusion rate, verify vehicle compatibility | Histological verification, optimize infusion parameters in pilot studies |
| Non-specific behavioral effects | Illness induction, stress response, neurotoxicity | Include comprehensive controls, monitor acute responses, assess general health | Implement careful dosing, proper housing conditions post-administration |
| Variable effects across studies | Protocol differences, strain variability, environmental factors | Standardize protocols, control environmental conditions, document methodological details | Detailed methods reporting, consistent laboratory conditions |
| Lack of reconsolidation effect | Suboptimal reactivation parameters, memory type insensitivity | Titrate reactivation strength, extend training, verify memory age effects | Systematic reactivation parameter testing in pilot studies |
The molecular mechanisms through which this compound affects memory processes involve complex signaling cascades and transcriptional regulation. Understanding these pathways provides insight into both this compound's actions and the fundamental molecular biology of memory.
The diagram above illustrates key molecular pathways affected by this compound in memory processes. Brain-Derived Neurotrophic Factor (BDNF) plays a particularly crucial role, as research demonstrates that this compound-induced memory deficits correlate with reduced BDNF expression in the hippocampus, while compounds like cordycepin can attenuate these deficits by restoring BDNF levels [6]. The CREB transcription factor represents another critical component, with studies showing that training during sleep phases when consolidation occurs increases CREB1 transcription, which is correlated with successful long-term memory formation despite the general protein synthesis blockade [3].
The timing of molecular events is crucial for understanding this compound effects. Immediately after learning, activation of existing proteins and signaling cascades (including MAPK/ERK pathways) triggers transcriptional activation of immediate early genes within approximately 30 minutes. Subsequent expression of late-response genes peaks around 2-4 hours post-training, with their protein products contributing to structural changes at synapses over subsequent hours. This temporal sequence explains the narrow windows during which this compound administration is effective and why different molecular manipulations have time-dependent effects on memory processes.
This compound remains a fundamental tool for investigating the protein synthesis dependence of memory processes, providing critical insights into the molecular mechanisms underlying consolidation and reconsolidation. The protocols outlined in this document provide a standardized framework for implementing this compound methodologies across diverse experimental paradigms while ensuring appropriate controls and validation procedures. Recent advances continue to refine our understanding of this compound's actions, including evidence that consolidation deficits tend to be larger and more persistent than reconsolidation deficits when experience and performance levels are carefully matched [1], and that protein synthesis during sleep phases may actively prevent new learning that could interfere with consolidation [3].
Future research directions will likely focus on developing more specific protein synthesis inhibitors targeting distinct translational mechanisms, temporal precision in protein synthesis inhibition, and integration with emerging techniques in optogenetics and chemogenetics. Additionally, the combination of this compound methodology with modern molecular biology approaches such as single-cell sequencing and proteomics promises to elucidate the specific proteins critical for memory stabilization. When applying these protocols, researchers should remain mindful of ongoing methodological considerations, including species-specific responses, strain differences, and the complex relationship between protein synthesis inhibition and subsequent homeostatic compensatory mechanisms that may complicate interpretation of experimental results.
Anisomycin is a potent ribotoxic stressor that binds to the 28S rRNA in the peptidyl transferase center of the large ribosomal subunit, inhibiting protein synthesis and activating stress signaling pathways [1]. Its effects are highly concentration-dependent, triggering distinct pro-survival or pro-apoptotic pathways.
The table below summarizes effective this compound concentrations for inducing ribotoxic stress in various experimental models.
| Cell Type / System | Key Concentrations Used | Primary Observed Effects | Experimental Context / Notes |
|---|
| PC12 (Rat pheochromocytoma) [1] | 1 µg/mL (≈ 3.18 µM) 10 ng/mL (≈ 0.032 µM) | High (1 µg/mL): Induces apoptosis; activates caspases, PKR cleavage, eIF2α phosphorylation. Low (10 ng/mL): Activates MAPK pathways (JNK, p38, ERK); does not inhibit translation or cause apoptosis. | Used to differentiate between apoptotic and non-apoptotic ribotoxic stress signaling. Role of p53 explored. | | Ovarian Cancer Stem Cells (OCSCs) [2] | 31.8 µM (IC₅₀ value) | Inhibits proliferation; induces metabolic changes linked to cuproptosis; increases lipid peroxidation and oxidative stress. | Potential novel cell death mechanism; used in MTT, LPO, and GSH assays. | | Human Dendritic Cells [3] | Low and High Concentrations (specific µM not provided) | Low: Selective activation of p38 kinase. High: Activates both p38 and JNK kinases. | Enhances antigen-presenting activity and T-cell clustering. | | General Ribotoxic Stress [4] | Low Nanomolar Concentrations | Inhibits protein synthesis; activates SAPKs (p38 and JNK) and upstream kinases (ASK1, MKK3/6, MKK4). | Considered a classic inducer of the ribotoxic stress response. |
The core mechanism of the ribotoxic stress response involves the activation of the Stress-Activated Protein Kinases (SAPKs), p38 and JNK [5]. The following diagram illustrates the major signaling pathways and downstream effects triggered by this compound-induced ribosome stalling.
This protocol is designed to compare apoptotic and non-apoptotic ribotoxic stress.
1. Cell Culture and Treatment
2. Analysis of Key Endpoints
The workflow for this protocol is outlined below.
This protocol uses RPS3 monoubiquitination as a specific biomarker for ribosome stalling.
1. Cell Treatment and Lysis
2. Detection of RPS3 Ubiquitination
Martin-Lewis agar represents a significant advancement in selective culture media for the isolation of fastidious pathogens. This medium was developed as an enhanced formulation of Thayer-Martin agar to improve the recovery of Neisseria gonorrhoeae and Neisseria meningitidis from clinical specimens containing mixed microbial flora. The critical component responsible for this selective capability is anisomycin, an antifungal agent that suppresses contaminating yeasts and fungi without inhibiting the growth of target pathogens. First introduced in 1964, Thayer-Martin agar underwent several modifications, culminating in the Martin-Lewis formulation which features an optimized antibiotic profile including increased vancomycin concentrations for superior suppression of gram-positive organisms [1].
The incorporation of this compound addresses a significant challenge in diagnostic microbiology: the overgrowth of contaminants that can obscure the presence of clinically relevant pathogens. This compound specifically targets the peptidyl transferase center of the 60S ribosomal subunit in eukaryotes, effectively inhibiting protein synthesis and cellular replication in fungi and yeasts while exhibiting minimal effect on pathogenic Neisseria species [2]. This selective inhibition is crucial for accurate diagnosis of sexually transmitted infections and meningococcal carriage, particularly in specimens collected from non-sterile sites such as the urogenital tract, oropharynx, and rectum where normal flora predominates [1].
Table 1: Composition of Martin-Lewis Agar Base [1]
| Component | Quantity per Liter | Function |
|---|---|---|
| Casein Peptone | 7.5 g | Nitrogen source and amino acids |
| Meat Peptone | 7.5 g | Additional nitrogen source and growth factors |
| Corn Starch | 1.0 g | Neutralizes toxic fatty acids |
| Potassium Phosphate, dibasic | 4.0 g | pH buffer |
| Potassium Phosphate, monobasic | 1.0 g | pH buffer |
| Sodium Chloride | 5.0 g | Osmotic balance |
| Agar | 10.0 g | Solidifying agent |
| Hemoglobin | 10.0 g | Source of X factor (heme) |
| Dextrose | 1.5 g | Carbohydrate energy source |
| Bio-X Enrichment | 10 mL | V factor (NAD), vitamins, amino acids |
| V.C.A.T Supplement | 10 mL | Selective antibiotics (Vancomycin, Colistin, this compound, Trimethoprim) |
Table 2: Antibiotic Supplement (V.C.A.T) Composition and Spectrum [1]
| Antibiotic | Concentration | Spectrum of Inhibition |
|---|---|---|
| Vancomycin | Specific concentration varies by manufacturer | Gram-positive bacteria |
| Colistin | Specific concentration varies by manufacturer | Gram-negative bacteria, including Pseudomonas species |
| This compound | Specific concentration varies by manufacturer | Yeasts and fungi |
| Trimethoprim | Specific concentration varies by manufacturer | Proteus species and other swarming organisms |
This compound functions through a dual mechanism that makes it particularly valuable in selective media. Primarily, it binds to the 60S ribosomal subunit of eukaryotic organisms, specifically interacting with the 25S rRNA residue 2397 and influencing the conformation of nearby U2873 residue. This molecular interaction prevents aminoacyl-tRNA binding at the peptidyl transferase center, thereby inhibiting protein synthesis and cellular replication in contaminating fungi and yeasts [2]. This ribosomal binding exhibits significant eukaryotic selectivity, which explains its minimal effect on bacterial pathogens including Neisseria species [3].
Additionally, this compound has been shown to activate certain mitogen-activated protein kinases (MAPKs), particularly JNK and p38 MAPK pathways, in mammalian cells at concentrations below those required for protein synthesis inhibition [4]. However, this secondary mechanism is not relevant to its antifungal activity in Martin-Lewis agar, as the concentrations used are specifically optimized for ribosomal inhibition in eukaryotic contaminants without affecting bacterial growth. The selective toxicity profile of this compound ensures that clinically relevant Neisseria species proliferate while common laboratory and clinical contaminants such as Candida albicans are effectively suppressed [1] [3].
Materials Required:
Step-by-Step Procedure:
Suspension: Suspend 36 g of dehydrated Martin-Lewis agar base in 500 mL of purified filtered water in a heat-resistant flask [1].
Heating and Sterilization: Heat the suspension with frequent agitation until boiling, maintaining boiling for one minute to ensure complete dissolution. Sterilize the medium by autoclaving at 121°C for 15 minutes under 15 psi pressure [1].
Cooling and Supplementation: Cool the sterilized base to 45-50°C in a water bath. Aseptically add 500 mL of sterile 2% hemoglobin solution, 10 mL of sterile Bio-X enrichment, and 10 mL of sterile V.C.A.T antibiotic supplement [1].
Mixing and Plating: Mix the completed medium gently but thoroughly to ensure even distribution of supplements without creating bubbles. Dispense approximately 20-25 mL volumes into sterile Petri dishes on a level surface [1].
Solidification and Storage: Allow the plates to solidify at room temperature, then store them at 2-8°C in sealed plastic bags or containers to prevent moisture loss. Prepared plates should be used within 4-6 weeks, with quality control testing performed if extended storage is required [1].
Specimen Collection and Transport:
Inoculation and Incubation:
The following diagram illustrates the complete workflow for the preparation and use of Martin-Lewis agar:
Table 3: Characteristic Colonial Morphology on Martin-Lewis Agar [1]
| Microorganism | Colonial Appearance | Growth Characteristics | Additional Notes |
|---|---|---|---|
| Neisseria gonorrhoeae | Small (0.5-1mm), grayish-white to colorless, mucoid colonies | Convex, smooth, moist appearance; typically appears after 24-48 hours incubation | Oxidase-positive; gram-negative diplococci |
| Neisseria meningitidis | Medium to large (1-3mm), blue-gray, mucoid colonies | Smooth, convex with even edges; may appear more translucent than gonococci | Oxidase-positive; gram-negative diplococci |
| Contaminating fungi | Usually absent due to this compound inhibition | If present, indicates potential this compound degradation or resistant species | Should not grow on properly supplemented media |
| Gram-positive bacteria | Usually absent due to vancomycin inhibition | If present, suggests inadequate vancomycin activity or resistant species | May indicate improper storage or preparation |
Sterility Testing:
Performance Testing:
Table 4: Quality Control Organisms and Expected Results [1]
| Quality Control Strain | Expected Result | Frequency |
|---|---|---|
| Neisseria gonorrhoeae (ATCC 43069) | Good growth; typical morphology | Each lot and every new shipment |
| Neisseria meningitidis (ATCC 13077) | Good growth; typical morphology | Each lot and every new shipment |
| Candida albicans (ATCC 10231) | No growth or significantly inhibited | Each lot and every new shipment |
| Streptococcus pyogenes (ATCC 19615) | No growth or significantly inhibited | Each lot and every new shipment |
| Escherichia coli (ATCC 25922) | No growth or significantly inhibited | Each lot and every new shipment |
Performance Criteria:
Martin-Lewis agar serves as a critical tool in both clinical diagnostic and research settings. Its primary application is the selective isolation of pathogenic Neisseria species from clinical specimens, particularly for the diagnosis of gonorrhea and meningococcal carriage [1]. The medium is essential for processing specimens from non-sterile sites including genital, rectal, and pharyngeal swabs, where normal flora would otherwise overgrow the fastidious pathogens. The incorporation of this compound is particularly valuable for oropharyngeal specimens, which frequently contain Candida species that can complicate identification of Neisseria gonorrhoeae [1].
Research applications include epidemiological studies of gonorrhea and meningococcal disease, antimicrobial resistance surveillance, and basic microbiological studies of Neisseria biology. A modified formulation known as Martin-Lewis with Lincomycin provides decreased vancomycin concentrations for improved recovery of Neisseria gonorrhoeae from both genital and oropharyngeal specimens, addressing the issue of vancomycin sensitivity in some gonococcal strains [1]. This modification maintains the this compound component for consistent antifungal protection while adjusting the gram-positive inhibition profile to enhance recovery of potentially sensitive Neisseria isolates.
Despite its utility, Martin-Lewis agar has several important limitations that require consideration:
Potential inhibition of some Neisseria strains: Some strains of N. gonorrhoeae may be inhibited by vancomycin, while others may be susceptible to trimethoprim, potentially leading to false-negative results [1]
Fastidious nature of pathogens: N. gonorrhoeae exhibits sensitivity to desiccation and temperature extremes, requiring careful specimen handling and rapid processing to maintain viability [1]
Non-specific growth: Certain oxidase-positive, gram-negative bacilli may grow on selective media and produce colonies resembling N. gonorrhoeae, necessitating confirmatory testing [1]
Supplement stability: Antibiotic supplements, particularly this compound, have finite stability requiring proper storage conditions and rotation of stock solutions
Diagnostic confirmation: Additional testing including morphological, biochemical, and/or serological tests must be performed for final identification to confirm cultural findings [1]
Common Issues and Solutions:
Problem: Poor growth of target Neisseria species
Problem: Breakthrough growth of contaminants
Problem: Excessive drying of plates
Technical Notes:
Antibiotic Supplement Preparation: Prepare V.C.A.T supplement according to manufacturer's instructions and aliquot to avoid repeated freeze-thaw cycles that may degrade this compound potency
Specimen Processing: Inoculate specimens as soon as possible after collection; if delay is unavoidable, use appropriate transport media
Alternative Formulations: For specimens from sites with high normal flora, consider using modified Thayer-Martin formulations with adjusted antibiotic concentrations
Storage Conditions: Prepared plates should be stored in the dark at 2-8°C and protected from moisture loss; use within 4 weeks for optimal performance
This compound is a potent protein synthesis inhibitor originally isolated from Streptomyces griseolus and S. roseochromogenes that has emerged as a valuable tool in cancer biology research. This antibiotic compound exhibits a dual mechanism of action, functioning both as a translational inhibitor by binding to the 60S ribosomal subunit and as a potent activator of stress-activated signaling pathways. With a molecular weight of 265.3 g/mol and chemical formula of C14H19NO4, this compound is typically prepared as a concentrated stock solution in DMSO (25 mg/mL) and used at working concentrations ranging from 5-50 μg/mL (approximately 19-188 μM) for various treatment durations depending on experimental objectives [1]. The compound's ability to simultaneously inhibit protein synthesis while activating key stress response pathways makes it particularly useful for studying cancer cell vulnerability mechanisms and developing combination therapy approaches.
This compound's primary molecular mechanism involves binding to the peptidyl transferase center of the eukaryotic 28S rRNA, thereby suppressing the peptidyl transferase reaction and blocking peptide bond formation during protein synthesis [2]. This ribotoxic stress triggers a cascade of cellular responses, most notably the strong activation of stress kinases including SAPK/JNK and p38 MAPK, as well as p70/85 S6 kinase in mammalian cells [1]. This activation results in the rapid induction of immediate-early genes such as c-fos, fosB, c-jun, JunB, and JunD, positioning this compound as a powerful signaling agonist that can synergize with growth factors and phorbol esters [1]. Research has demonstrated that this compound induces apoptosis across many cancer cell lines, making it a promising candidate for investigating cancer-selective vulnerability and overcoming treatment resistance [3] [1].
Table 1: Key Characteristics of this compound
| Property | Description |
|---|---|
| Molecular Weight | 265.3 g/mol |
| Molecular Formula | C14H19NO4 |
| CAS Number | 22862-76-6 |
| Solubility | DMSO (100 mg/mL), Methanol (50 mg/mL) |
| Storage Conditions | Lyophilized at -20°C, protected from light |
| Stability | 24 months lyophilized, 1 month in solution at -20°C |
| Primary Mechanisms | Protein synthesis inhibition, JNK/p38 MAPK activation |
| Typical Working Concentrations | 5-50 μg/mL (19-188 μM) |
The MTT assay provides a straightforward method for assessing this compound's effects on cancer cell viability and proliferation. Begin by seeding cancer cells in 96-well plates at optimal densities (typically 3,000-10,000 cells/well depending on cell type) and allow them to adhere overnight. Prepare this compound working solutions in complete cell culture medium from DMSO stock solutions, ensuring final DMSO concentrations do not exceed 0.1% (v/v). Treat cells with a concentration series of this compound (e.g., 0-200 μM) for 24-72 hours. For combination studies, this compound can be co-administered with chemotherapeutic agents such as cisplatin (1-10 μM), paclitaxel (1-100 nM), or TRAIL receptor agonists like lexatumumab (0.75-3.0 μg/mL) [4] [5]. After treatment, add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 3-4 hours. Carefully remove the medium and dissolve the resulting formazan crystals in 100 μL DMSO. Measure absorbance at 570 nm using a microplate reader and calculate cell viability relative to vehicle-treated controls [3].
For enhanced throughput, EZ-Cytox Enhanced cell viability assays can be employed as an alternative. Seed cells in 96-well plates and treat with this compound as described. Add 10 μL of EZ-Cytox reagent directly to each well and incubate for 1-4 hours at 37°C before measuring absorbance at 450 nm. This approach was used to determine IC50 values for this compound in hepatocellular carcinoma cells: HepG2 (82.2 nM), Huh7 (118 nM), and SNU449 (138 nM) [6]. To distinguish between cytostatic and cytotoxic effects, incorporate a cell death ELISA that specifically detects histone-associated DNA fragments (mono- and oligonucleosomes) released during apoptosis. This method confirmed that low-dose this compound (40 nM) primarily inhibits proliferation rather than inducing apoptosis in melanoma cells, while combination treatment with lexatumumab significantly increases apoptotic cell death [4].
Figure 1: Workflow for Cell Viability Assessment Using MTT Assay
Annexin V/Propidium Iodide (PI) staining provides a reliable method for quantifying apoptosis induction by this compound. Culture cancer cells in appropriate medium and treat with this compound at desired concentrations and time points. For prostate cancer DU 145 cells, effective sensitization to Fas-mediated apoptosis occurs with 250 ng/mL (approximately 0.94 μM) this compound pretreatment for 10 minutes followed by 200 ng/mL anti-Fas IgM for 8 hours [7]. For hepatocellular carcinoma cells, treatment with 0.2 μM this compound for 48 hours significantly increases apoptosis [6]. After treatment, collect both floating and adherent cells, wash with cold PBS, and resuspend in Annexin V binding buffer (150 mM NaCl, 18 mM CaCl2, 10 mM HEPES, 5 mM KCl, 1 mM MgCl2). Add FITC-conjugated Annexin V (1 μg/mL) and PI (50 μg/mL), then incubate for 15 minutes at room temperature in the dark. Analyze samples by flow cytometry within 1 hour, distinguishing live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
To confirm the involvement of specific apoptotic pathways, caspase inhibition assays can be performed. Pre-treat cells with 10 μM of the broad-spectrum caspase inhibitor z-VAD-fmk or caspase-specific inhibitors (z-IETD-fmk for caspase-8, z-LEHD-fmk for caspase-9) for 30-60 minutes before this compound treatment [4] [7]. For assessment of mitochondrial membrane potential during apoptosis, use JC-1 staining followed by flow cytometry analysis. JC-1 exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (530 nm) to red (590 nm). Cells undergoing apoptosis show decreased red fluorescence and increased green fluorescence [7]. Additionally, Western blot analysis of key apoptotic markers provides molecular confirmation: cleaved caspases-3, -8, and -9, PARP cleavage, and Bid truncation. In melanoma cells, this compound combined with lexatumumab increases cleavage of pro-caspases and PARP, indicating enhanced apoptotic activation [4].
Table 2: Key Reagents for Apoptosis Analysis
| Reagent | Application | Concentration | Detection Method |
|---|---|---|---|
| Annexin V-FITC | Phosphatidylserine exposure | 1 μg/mL | Flow cytometry (FL-1) |
| Propidium Iodide | Membrane integrity | 50 μg/mL | Flow cytometry (FL-2) |
| z-VAD-fmk | Pan-caspase inhibitor | 10-50 μM | Functional blocking |
| z-IETD-fmk | Caspase-8 inhibitor | 10-50 μM | Functional blocking |
| z-LEHD-fmk | Caspase-9 inhibitor | 10-50 μM | Functional blocking |
| JC-1 | Mitochondrial potential | 2-5 μg/mL | Flow cytometry ratio |
The [3H]-leucine incorporation assay directly measures this compound's effect on protein synthesis. Culture cells in leucine-free medium and treat with this compound across a concentration range (e.g., 10 nM-10 μM) for desired time periods. Add 1 μCi/mL [3H]-leucine during the final 2-4 hours of treatment. Terminate incorporation by placing plates on ice and washing with cold PBS. Precipitate proteins with 10% trichloroacetic acid (TCA) at 4°C for 30 minutes, then collect precipitates on glass fiber filters. Wash filters extensively with 5% TCA, dry, and measure incorporated radioactivity by scintillation counting. Express results as percentage inhibition relative to vehicle-treated controls. Research in melanoma cells demonstrates that low this compound doses (10-100 nM) inhibit de novo protein synthesis by up to 20-30%, while higher concentrations (1-10 μM) achieve more substantial inhibition [4].
For analysis of stress pathway activation, perform Western blotting to detect phosphorylation of key signaling molecules. Harvest cells after this compound treatment (typically 5-60 minutes for acute signaling activation) using RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Separate 20-35 μg of total protein by SDS-PAGE, transfer to PVDF membranes, and probe with phospho-specific antibodies. This compound strongly activates JNK and p38 MAPK, detectable using phospho-JNK (Thr183/Tyr185) and phospho-p38 antibodies [8] [1]. In breast cancer cells, this compound-induced JNK phosphorylation correlates with decreased STAT3 phosphorylation, suggesting interconnected signaling networks [8]. For examination of apoptosis-related protein expression, analyze levels of Bcl-2 family members, IAP proteins (XIAP, Livin), and death receptors. In melanoma cells, this compound decreases anti-apoptotic XIAP levels and induces cleavage of anti-apoptotic protein Livin, generating truncated fragments with potential pro-apoptotic functions [4].
This compound demonstrates broad anticancer activity across diverse cancer types, with particular promise in overcoming treatment resistance through combination approaches. In melanoma models, this compound synergizes with the TRAIL receptor agonist lexatumumab, with combination index values ranging from 0.34-0.62 (values <0.9 indicate synergy) across multiple concentration combinations [4]. The synergistic effect is especially notable given that lexatumumab alone induces apoptosis in only approximately 20% of treated melanoma cells, while combination with this compound (40-80 nM) significantly enhances cell death through increased caspase activation and modulation of anti-apoptotic proteins [4].
In non-small cell lung cancer (NSCLC), this compound exhibits selective activity against cancer cells while sparing normal lung epithelial cells. The compound inhibits growth, migration, and survival in NSCLC cells regardless of genetic mutation status, with isobologram analysis confirming synergistic interactions when combined with standard chemotherapeutic agents (cisplatin, paclitaxel) or targeted therapies (gefitinib) [5]. The primary mechanism in NSCLC involves suppression of the PI3K/Akt/mTOR pathway rather than JNK/p38 MAPK activation, and overexpression of constitutively active Akt reverses this compound's pro-apoptotic effects [5]. This pathway-specific activity highlights the importance of understanding cancer type-dependent mechanisms when applying this compound in experimental settings.
For hepatocellular carcinoma (HCC), this compound demonstrates direct cytotoxicity with IC50 values in the nanomolar range (82.2-138 nM across different cell lines) [6]. Beyond direct cytotoxic effects, this compound exhibits immunomodulatory properties in HCC by enhancing NK cell-mediated cytotoxicity through upregulation of lymphocyte function-associated antigen-3 (LFA-3/CD58) and modulation of MHC-I molecules, potentially improving immune synapse formation between NK cells and cancer cells [6]. This dual functionality—direct cancer cell killing and enhanced immune recognition—makes this compound particularly interesting for immunotherapy combination approaches.
Table 3: this compound Efficacy Across Cancer Types
| Cancer Type | Cell Lines | IC50/Effective Concentration | Key Findings | Combination Partners |
|---|---|---|---|---|
| Melanoma | FEMX-1, WM239 | 40-80 nM | Synergistic with TRAIL agonist; CI: 0.34-0.62 | Lexatumumab (0.75-3.0 μg/mL) |
| Hepatocellular Carcinoma | HepG2, Huh7, SNU449 | 82.2-138 nM | Enhances NK cell cytotoxicity; CD58 upregulation | NK cell therapy |
| Non-Small Cell Lung Cancer | A549, H1299 | Varies by cell line | Suppresses PI3K/Akt/mTOR; selective for cancer cells | Cisplatin, paclitaxel, gefitinib |
| Ovarian Cancer | OCSCs | 31.8 μM | Induces ferroptosis; inhibits OCSC activity | Ferrostatin-1 (4.0 μM) |
| Prostate Cancer | DU 145 | 250 ng/mL | Sensitizes to Fas-mediated apoptosis; JNK-dependent | Anti-Fas IgM (200 ng/mL) |
Ovarian cancer stem cells (OCSCs) represent a therapeutic challenge due to their resistance to conventional chemotherapy, but this compound demonstrates promising activity against this cell population. Isolate CD44+/CD133+ OCSCs from human ovarian cancer tissues using fluorescence-activated cell sorting, then treat with this compound at its IC50 concentration (31.8 μM) for functional assays [9] [3]. This compound suppresses OCSC activity through multiple mechanisms, including downregulation of NCBP2-AS2/MEK/ERK/STAT3 signaling and induction of ferroptosis—an iron-dependent form of programmed cell death distinct from apoptosis [9] [3]. The compound's ability to target multiple pathways simultaneously makes it particularly effective against the heterogeneous OCSC population.
The ferroptosis induction capability of this compound in OCSCs represents a novel mechanism of action. Treatment significantly reduces adenosine triphosphate and total glutathione levels while increasing lipid peroxidation, malondialdehyde, and Fe2+ levels—all characteristic features of ferroptosis [3]. The ferroptosis inhibitor Ferrostatin-1 (4.0 μM) significantly attenuates this compound's cytotoxicity, confirming ferroptosis involvement [3]. Gene expression profiling reveals that this compound suppresses gene clusters associated with glutathione metabolism and autophagy signaling pathways, with activating transcription factor 4 (ATF4) identified as a key regulator. These findings position this compound as a multi-mechanism agent against treatment-resistant cancer stem cells, simultaneously targeting protein synthesis, signaling pathways, and cell death mechanisms.
This compound exerts its anticancer effects through multiple interconnected signaling pathways that vary depending on cellular context and concentration. The primary initiating event involves binding to the 60S ribosomal subunit and inhibiting peptidyl transferase activity, leading to ribotoxic stress response [10] [2]. This ribosomal stress triggers rapid activation of stress-activated protein kinases, particularly JNK and p38 MAPK, even at concentrations that do not globally inhibit protein synthesis [10] [1]. The sustained activation of these kinase pathways ultimately promotes mitochondrial-mediated apoptosis through modulation of Bcl-2 family proteins and caspase activation cascades.
The JNK activation pathway plays a central role in this compound's mechanism across multiple cancer types. Activated JNK phosphorylates various transcription factors including c-Jun, p53, and STAT3, regulating genes involved in apoptosis and cell cycle arrest [8]. In breast cancer, high levels of this compound-activated phospho-JNK correlate with better patient survival following neoadjuvant chemotherapy, suggesting its potential role as a predictive biomarker [8]. Simultaneously, this compound can inhibit pro-survival pathways such as PI3K/Akt/mTOR in NSCLC and MEK/ERK/STAT3 in ovarian cancer, further promoting cancer cell death [9] [5]. The convergence of multiple stress pathways while inhibiting survival signals creates a cellular environment primed for apoptosis, particularly when combined with other therapeutic agents.
Figure 2: this compound's Multifaceted Signaling Pathways in Cancer Cells
Dose-dependent effects represent a critical consideration in this compound experimentation, as the compound exhibits distinct activities at different concentrations. At subinhibitory concentrations (e.g., 10 ng/mL or approximately 38 nM in PC12 cells), this compound activates stress kinase pathways (JNK, p38 MAPK, ERK) without globally inhibiting protein synthesis or inducing apoptosis [10]. These low concentrations effectively sensitize cancer cells to other apoptotic stimuli, such as Fas activation in prostate cancer cells or TRAIL receptor engagement in melanoma cells [4] [7]. In contrast, protein synthesis-inhibiting concentrations (e.g., 1 μg/mL or approximately 3.8 μM in PC12 cells) trigger caspase activation, PKR cleavage, eIF2α phosphorylation, and ultimately apoptosis [10]. This dose-dependent duality enables researchers to design experiments that either exploit this compound's signaling modulation properties or its direct pro-apoptotic effects.
Treatment duration similarly requires optimization based on experimental objectives. Acute treatments (5-60 minutes) are sufficient for analyzing immediate signaling activation events such as JNK and p38 MAPK phosphorylation [1]. For apoptosis induction and viability assessments, longer treatments (24-72 hours) are typically necessary [4] [6]. In combination therapy approaches, pretreatment protocols often yield superior synergy—for example, 10-minute this compound pretreatment before Fas activation in DU 145 prostate cancer cells, or 2-day this compound pretreatment before NK cell exposure in hepatocellular carcinoma models [6] [7]. These temporal considerations significantly influence experimental outcomes and should be carefully planned during protocol design.
The synergistic potential of this compound with established cancer therapies represents one of its most promising research applications. Several combination strategies have demonstrated enhanced efficacy across various cancer models. TRAIL pathway activation combined with this compound shows particular promise in melanoma, where subtoxic this compound concentrations (40-80 nM) synergize with lexatumumab (TRAIL-R2 agonist) through modulation of anti-apoptotic proteins including Livin and XIAP [4]. Similarly, conventional chemotherapy partners like cisplatin and paclitaxel show enhanced activity against NSCLC when combined with this compound, with isobologram analysis confirming synergistic interactions selectively in cancer cells but not normal lung epithelial cells [5].
Emerging combination approaches leverage this compound's effects on immune recognition and cancer stem cells. In hepatocellular carcinoma, this compound pretreatment enhances NK cell-mediated cytotoxicity by upregulating adhesion molecules (CD58, MHC-I, ICAM4) important for immune synapse formation [6]. For ovarian cancer stem cells, this compound-induced ferroptosis provides a complementary cell death mechanism to conventional apoptosis, potentially addressing therapeutic resistance [3]. When designing combination studies, include appropriate controls including single-agent treatments and vehicle controls, and consider using multiple ratio designs for synergy assessment (e.g., Chou-Talalay method for combination index calculation) [4].
This compound represents a versatile experimental tool in cancer biology research, offering unique capabilities as both a protein synthesis inhibitor and signaling modulator across diverse cancer models. The protocols and application notes presented here provide researchers with comprehensive methodologies for investigating this compound's effects in various experimental contexts. The compound's ability to sensitize resistant cancer cells to conventional therapies, target cancer stem cell populations, and modulate immune recognition pathways makes it particularly valuable for developing novel combination approaches. As research continues to elucidate this compound's complex mechanisms of action, proper experimental implementation as outlined in these application notes will ensure reliable, reproducible results that advance our understanding of cancer biology and therapeutic development.
Background and Significance The transcription factor GATA-6 is crucial for normal cell differentiation but is abnormally overexpressed in many gastrointestinal cancers, where it accelerates cell proliferation and confers resistance to anti-cancer drugs [1] [2]. Targeting GATA-6 for degradation is a promising chemotherapeutic strategy.
Anisomycin, an activator of the c-Jun N-terminal kinase (JNK) pathway, has been identified as a key inducer of GATA-6 degradation [3]. It stimulates the nuclear export of GATA-6 followed by its proteasomal destruction in the cytoplasm [1] [3]. This two-step process leads to the inhibition of cancer cell proliferation.
Mechanism of Action The proposed mechanism involves a defined JNK-dependent signaling pathway, illustrated below.
This compound activates JNK, which triggers the CRM1-dependent nuclear export of GATA-6. Once in the cytoplasm, GATA-6 is degraded by proteasomes [3] [4]. This degradation leads to G2/M cell cycle arrest and suppresses proliferation in colorectal cancer DLD-1 cells [1]. Notably, this compound also sensitizes cells to anoikis (detachment-induced apoptosis) by decreasing the protein synthesis of the caspase-8 inhibitor FLIP [5].
Therapeutic Potential and Synergistic Effects A significant finding is the synergistic effect of this compound with conventional chemotherapeutics. In 3D spheroid cultures of DLD-1 cells, which mimic in vivo tumors, this compound strongly inhibited growth. While 5-Fluorouracil (5-FU) alone had only a slight effect, its combination with a low concentration of this compound resulted in strong growth inhibition [1] [2]. This suggests that inducing GATA-6 dysfunction could enhance the efficacy of existing colorectal cancer treatments.
Protocol 1: Inhibiting Proliferation and Inducing G2/M Arrest in DLD-1 Cells
This protocol assesses the anti-proliferative effects of this compound on colorectal cancer cells in a 2D monolayer culture [1] [2].
Key Quantitative Data from DLD-1 Proliferation Assay (48-hour treatment) [1] [2]
| This compound Concentration | Cell Viability (% of Control) | Cell Cycle Distribution (G2/M Arrest) |
|---|---|---|
| 0.25 µM | ~60% | Marked increase |
| 0.5 µM | ~40% | Significant increase |
| 1.0 µM | ~20% | Strong increase |
Protocol 2: Analyzing GATA-6 Localization and Degradation
This protocol details the steps to observe the nuclear export and degradation of GATA-6 protein in response to this compound [3].
Key Observations from GATA-6 Localization Assay [3]
| Treatment Group | Nuclear GATA-6 Level | Cytoplasmic GATA-6 Level | Interpretation |
|---|---|---|---|
| Control (DMSO) | High | Low | Baseline state |
| This compound | Strong decrease | Transient increase, then decrease | Active nuclear export and degradation |
| This compound + LMB | No decrease | No change | Export is CRM1-dependent |
Protocol 3: Evaluating Efficacy in 3D Spheroid Culture
This protocol tests this compound's effect in a more physiologically relevant 3D model and its synergy with 5-FU [1].
Targeting the this compound-JNK-GATA-6 axis represents a promising strategy for cancer therapy, especially for GATA-6 dependent cancers. The provided protocols and data offer a foundation for further pre-clinical investigation, particularly in exploring synergistic drug combinations aimed at overcoming drug resistance.
Introduction Anisomycin is an antibiotic isolated from Streptomyces griseolus that serves as a potent agonist for the c-Jun N-terminal kinase (JNK) pathway, a key regulator of cellular stress responses and cell fate decisions [1] [2]. Recent research highlights that beyond simple activation, the temporal dynamics of JNK signaling (sustained, transient, or pulsed) are critical for eliciting distinct downstream gene expression patterns and cellular outcomes [1] [3]. These Application Notes provide a detailed protocol for using this compound to experimentally control JNK activation dynamics, enabling researchers to investigate its role in processes like apoptosis and inflammatory signaling.
Key Properties and Handling this compound (Molecular Weight: 265.3 g/mol, CAS: 22862-76-6) acts primarily by inhibiting protein synthesis and simultaneously activating JNK and p38 MAPK stress pathways [4] [2]. The table below summarizes its fundamental properties for experimental use.
| Property | Specification |
|---|---|
| Molecular Formula | C₁₄H₁₉NO₄ [2] |
| Solubility | DMSO (~200 mM), Ethanol (~60 mg/mL), Water (Insoluble) [2] |
| Storage | Store dry at room temperature. Prepare fresh DMSO stock solutions due to moisture absorption [2]. |
| Primary Target | JNK pathway (induces phosphorylation) [2] |
Experimental Protocol for JNK Activation
This protocol is adapted from recent research that utilized a sub-inhibitory concentration of this compound to induce specific JNK dynamics while minimizing global translational shutdown [3].
1. Cell Preparation and Plating
2. This compound Stock and Working Solution Preparation
3. Dosing Strategies for Temporal Dynamics Control The method of this compound application directly determines the dynamics of JNK activation. The workflow and outcomes of these strategies are summarized in the diagram below.
4. Validation of JNK Activation
Experimental Parameters and Data The table below consolidates key quantitative information from the literature for various cell lines.
| Cell Line | Assay Type | Typical Working Concentration | Incubation Time | Key Findings / Outcome | PMID / Reference |
|---|---|---|---|---|---|
| RPE1-hTERT | Live-cell Imaging (JNKKTR) | 50 ng/mL (0.19 µM) | Varies by protocol | Induces specific JNK dynamics (sustained, transient, pulsed) | [3] |
| HEK293 | JNK Phosphorylation | 50 - 100 µM | 15 minutes | Increases JNK phosphorylation | [2] |
| RAW264.7 | p38/JNK Activation | 5 µM | 30 minutes | Activates p38 MAPK and JNK pathways | [2] |
| U251 / U87 (Glioblastoma) | Cell Growth Inhibition | 0.2 - 0.3 µM (IC₅₀) | 48 hours | Inhibits growth, induces apoptosis, activates JNK/p38 | [2] |
| MDA-MB-468 (Breast Cancer) | Apoptosis & JNK Activation | 3 µM | Not Specified | Increases JNK phosphorylation and apoptosis | [2] |
Troubleshooting and Best Practices
Anisomycin is a potent ribosomal inhibitor that induces apoptosis in PC12 rat pheochromocytoma cells, making this system a valuable model for studying neuronal cell death and neurotoxicology. PC12 cells originate from rat adrenal medulla and exhibit characteristics of chromaffin cells when undifferentiated, while nerve growth factor (NGF) treatment induces differentiation into neuron-like phenotypes. This unique property makes them particularly useful for neuroscientific research, including studies on neurotoxicity, neuroprotection, and neuronal differentiation. The response of PC12 cells to this compound represents a complex interplay between pro-apoptotic and anti-apoptotic signaling pathways that is highly dependent on concentration parameters [1].
The dual nature of this compound's effects on PC12 cells presents both an opportunity and a challenge for researchers. At subinhibitory concentrations (10 ng/mL), this compound activates stress-activated protein kinases without inducing apoptosis, while protein synthesis-inhibiting concentrations (1 μg/mL) effectively trigger apoptotic cell death [1] [2]. This dose-dependent response necessitates precise experimental control to ensure consistent and reproducible results. Furthermore, the discovery that this compound-induced apoptosis in PC12 cells exhibits partial p53-dependence adds another layer of complexity, suggesting involvement of both p53-mediated and alternative cell death pathways [3] [4]. This application note provides detailed protocols and mechanistic insights to facilitate rigorous investigation of this compound-induced apoptosis in PC12 cells.
The following table summarizes the critical parameters for inducing apoptosis in PC12 cells with this compound:
Table 1: this compound Treatment Parameters for Apoptosis Induction in PC12 Cells
| Parameter | Recommended Value | Alternative Options | Biological Effect |
|---|---|---|---|
| Working Concentration | 1 μg/mL [2] [3] | 31.8 μM (IC50 for ovarian cancer stem cells) [5] | Protein synthesis inhibition, apoptosis induction |
| Subinhibitory Concentration | 10 ng/mL [2] | - | Stress kinase activation without apoptosis |
| Treatment Duration | 2-24 hours [2] | Varies by assay type: <4h for early signaling, >8h for apoptosis markers | Time-dependent activation of apoptotic pathways |
| Solvent Control | DMSO (equal volume) [5] | - | Vehicle control for this compound dissolution |
| Cell Density | 5×10⁶ cells/100-mm plate [2] | 10,000 cells/well (96-well plate) [6] | Optimal for protein extraction and viability assays |
PC12 cells should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5% fetal bovine serum and 10% heat-inactivated horse serum at 37°C with 5% CO₂ [2]. For apoptosis experiments, cells must be in logarithmic growth phase and should be plated at appropriate densities 24 hours prior to this compound treatment. For protein analysis, plate 5×10⁶ cells per 100-mm dish; for viability assays, plate 10,000 cells per well in 96-well plates [2] [6]. Serum concentration can be adjusted to 0.5% heat-inactivated horse serum when isolating exosomes to reduce contaminating proteins [2].
This compound induces apoptosis in PC12 cells through multiple interconnected pathways that involve both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic mechanisms. The compound binds to the peptidyl transferase center of the 60S ribosomal subunit, inhibiting protein synthesis and initiating ribotoxic stress response [2] [5]. This triggers the activation of multiple stress-activated protein kinases, including JNK, p38 MAPK, and ERK, though JNK1/2 activation appears particularly critical for apoptosis induction [1] [7].
The molecular mechanisms include:
p53 Activation: this compound stimulates phosphorylation of p53 protein, which regulates transcription of apoptosis-related genes. Studies using PC12 cells expressing dominant inhibitory p53 protein (p143p53PC12) demonstrated reduced sensitivity to this compound, confirming partial p53-dependence [3] [4].
Mitochondrial Pathway: this compound activates caspase-9, promotes cytochrome c release, and disrupts mitochondrial membrane potential through regulation of Bcl-2 family proteins [3] [7].
Death Receptor Pathway: Treatment increases TRAIL (TNF-related apoptosis-inducing ligand) expression and activates caspase-8, components of the extrinsic apoptosis pathway [3] [8].
Translation Inhibition: Phosphorylation of eIF2α and proteolytic cleavage of PKR contribute to sustained inhibition of protein synthesis, committing cells to apoptosis [2] [3].
Exosomal Communication: Recent evidence suggests this compound stimulates formation of TRAIL-carrying exosomes that may mediate paracrine apoptotic signaling between cells [2].
The following diagram illustrates the key signaling pathways involved in this compound-induced apoptosis in PC12 cells:
Diagram 1: Signaling pathways in this compound-induced apoptosis in PC12 cells
MTT Assay Protocol:
Additional apoptosis detection methods:
The following diagram provides a visual overview of the complete experimental workflow for studying this compound-induced apoptosis in PC12 cells:
Diagram 2: Experimental workflow for this compound-induced apoptosis studies
Table 2: Troubleshooting Guide for this compound Apoptosis Experiments
| Problem | Potential Causes | Solutions |
|---|---|---|
| Inconsistent apoptosis induction | Variable this compound activity; improper storage | Prepare fresh stock solutions; store at -20°C in dry form; avoid repeated freeze-thaw cycles of stock solutions |
| High background cell death in controls | Serum quality issues; cell passage number | Use freshly prepared serum batches; use cells at low passage number (<20); ensure proper culture conditions |
| Weak Western blot signals | Insufficient protein loading; incomplete transfer | Increase protein load to 35-50 μg; verify transfer efficiency with Ponceau S staining; optimize antibody concentrations |
| No cleaved caspase-3 detection | Incorrect treatment duration; insufficient sensitivity | Extend treatment time to 8-24 hours; use enhanced chemiluminescence with longer exposure times |
| Poor exosome yield | Insufficient cell number; serum contamination | Start with at least 5×10⁶ cells; use serum-free media or extensively exosome-depleted serum |
This compound Stock Preparation: Prepare 1-10 mg/mL stock solution in DMSO and aliquot to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months [2] [5].
Time Course Considerations: Early apoptotic events (JNK phosphorylation, eIF2α phosphorylation) can be detected within 2-4 hours, while execution-phase markers (caspase-3 cleavage, DNA fragmentation) typically require 8-24 hours of treatment [2] [3].
p53 Considerations: When studying p53-dependent mechanisms, include both wild-type PC12 cells and p53-deficient variants (p143p53PC12) to distinguish p53-dependent and independent effects [3] [4].
Alternative Detection Methods: While this note focuses on standard biochemical methods, novel approaches including microfluidic devices, single molecule spectroscopy, and electrochemical methods are emerging in apoptosis research [9].
This compound-induced apoptosis in PC12 cells provides a robust model system for investigating neuronal cell death mechanisms. The concentration-dependent effects of this compound, with low doses activating stress response pathways and higher doses inducing apoptosis through both intrinsic and extrinsic pathways, offers researchers a tunable system for studying cell death regulation. The partial p53-dependence of this process indicates the involvement of multiple regulatory networks, making it relevant for understanding both p53-wild type and p53-mutant cellular contexts.
The protocols outlined in this application note provide comprehensive methodologies for inducing and quantifying this compound-mediated apoptosis, with particular attention to the critical parameters that ensure experimental reproducibility. As research in this area advances, the emerging role of exosomal communication in this compound-induced apoptosis presents promising new avenues for investigating paracrine cell death signaling mechanisms [2]. By following these standardized protocols, researchers can generate comparable data across experiments and contribute to a deeper understanding of apoptotic mechanisms in neuronal model systems.
This compound is a potent antibiotic purified from Streptomyces lividans that has gained significant importance in biomedical research due to its dual mechanisms of action. As a JNK pathway agonist, this compound activates c-Jun N-terminal kinase (JNK) signaling by enhancing phosphorylation of JNK and its downstream targets, including transcription factors like c-Jun. [1] Simultaneously, this compound inhibits protein synthesis by binding to the 60S ribosomal subunit, thereby blocking peptide bond formation. [1] This unique combination of properties makes this compound particularly valuable for studying cellular stress responses, signal transduction dynamics, and mechanisms of cell death, including apoptosis and ferroptosis. Research has demonstrated that this compound can induce ferroptosis in ovarian cancer stem cells by downregulating glutathione metabolism and autophagy signaling pathways, suggesting its potential as a therapeutic agent against cancer stem cells. [1]
The temporal dynamics of JNK activation play a crucial role in determining cellular outcomes. Studies have shown that different this compound treatment regimens can produce distinct JNK activation patterns—sustained, transient, or pulsed—each eliciting unique gene expression profiles. [2] These dynamics contribute to distinct transcriptional responses mediated through phosphorylation of JNK substrates, including transcription factors that regulate genes involved in cell survival, inflammation, and death. [2] Understanding these complex mechanisms requires carefully designed RNA-seq experiments that can capture the nuances of cellular responses to this compound treatment, which these application notes aim to facilitate.
Proper experimental design is crucial for generating meaningful RNA-seq data from this compound-treated cells. Based on recent studies, this compound treatment conditions should be optimized for specific cell types and research objectives. For most cell lines, including cancer stem cells, this compound is typically applied at concentrations ranging from 31.8 μM (IC50 value determined for ovarian cancer stem cells) to subinhibitory concentrations of 50 ng/mL that minimize disruption to protein synthesis while still inducing strong JNK activation. [2] [1] Treatment duration should be determined based on the specific biological questions being addressed, with time course experiments (e.g., 1, 2, 4, 8, and 24 hours) providing valuable insights into the dynamics of transcriptional responses.
Table 1: this compound Treatment Conditions for Different Research Applications
| Research Focus | Concentration Range | Treatment Duration | Key Controls | Expected Outcomes |
|---|---|---|---|---|
| JNK Signaling Dynamics | 50 ng/mL - 1 μM | 30 min - 8 hours (time course) | DMSO vehicle, JNK inhibitors | Altered transcription factor phosphorylation |
| Ferroptosis Induction | 31.8 μM (IC50) | 24-48 hours | Ferrostatin-1, Erastin (positive control) | Lipid peroxidation, glutathione depletion |
| Anti-Cancer Effects | 10-100 μM | 24-72 hours | Chemotherapeutic comparators | Reduced cell viability, cell death markers |
| Stem Cell Targeting | 31.8 μM | 24-48 hours | Conventional chemotherapy drugs | Reduced stemness markers, sphere formation |
Adequate replication is essential for ensuring the statistical reliability of RNA-seq results. Biological replicates (independent samples from different biological entities) are particularly crucial for accounting natural variation and ensuring findings are generalizable. [3] For most RNA-seq experiments with this compound treatment, a minimum of 3-5 biological replicates per condition is recommended, though larger sample sizes (4-8 replicates) increase reliability, especially when working with heterogeneous cell populations or when the expected effect sizes are modest. [3]
The number of replicates should be determined based on power analysis calculations that consider both technical variability in RNA-seq procedures and biological variability of the system under study. [4] This is particularly important for this compound studies given the heterogeneous single-cell responses observed in JNK signaling dynamics. [2] Pilot studies can be valuable for estimating variability and determining the appropriate sample size for larger experiments. Additionally, when planning large-scale studies that cannot be processed simultaneously, implement blocking designs and include batch correction controls to account for technical variability introduced by processing samples in different batches. [3]
The initial steps of the wet laboratory workflow are critical for obtaining high-quality RNA suitable for sequencing. Begin with cell culture and treatment, ensuring consistent cell density, growth conditions, and passage numbers across replicates. For this compound treatment, prepare a fresh stock solution in DMSO and dilute to appropriate working concentrations in culture medium. Include vehicle control treatments with equivalent DMSO concentrations. After treatment, promptly harvest cells at predetermined time points to capture relevant transcriptional responses.
Library preparation choices significantly impact the types of biological questions that can be addressed with RNA-seq data. For most applications with this compound-treated cells, the following considerations apply:
Table 2: RNA-seq Library Preparation Options for this compound Studies
| Method Type | Best Applications | Input Requirements | Advantages | Limitations |
|---|---|---|---|---|
| 3' mRNA-seq (e.g., QuantSeq) | Gene expression profiling, pathway analysis, large-scale screens | 10-100 ng total RNA or direct lysates | Cost-effective, high-throughput, works with crude lysates | Limited to 3' ends, not for isoform analysis |
| Whole Transcriptome (polyA selection) | mRNA sequencing, alternative splicing, coding transcripts | 50-1000 ng high-quality RNA (RIN ≥8) | Comprehensive mRNA coverage, standard for well-annotated organisms | Requires high-quality RNA, misses non-polyadenylated RNAs |
| Whole Transcriptome (rRNA depletion) | Non-coding RNA analysis, bacterial transcripts, degraded samples | 100-1000 ng any quality RNA | Broad transcriptome coverage, works with degraded RNA | Higher cost, more complex data analysis |
| Single-Cell RNA-seq | Cellular heterogeneity, rare cell populations, tumor composition | Single cells or nuclei | Resolves cell-to-cell variation, identifies rare cell types | Technical noise, high cost per cell, complex analysis |
| Strand-Specific Protocols | Antisense transcription, overlapping genes, precise annotation | Varies by specific protocol | Directional information, improved accuracy | Slightly more complex protocol |
A robust computational workflow is essential for transforming raw sequencing data into biologically meaningful insights. The initial quality control steps ensure that only high-quality data proceed through the analysis pipeline:
The following diagram illustrates the complete computational analysis workflow for RNA-seq data from this compound-treated cells:
Once reads are aligned and quantified, the focus shifts to identifying biologically significant changes in gene expression:
Effective visualization is crucial for interpreting RNA-seq data from this compound-treated cells and communicating findings to diverse audiences. The following visualization techniques are particularly valuable for different aspects of data interpretation:
The diagram below illustrates the key signaling pathways affected by this compound treatment, based on current research findings:
Successful RNA-seq analysis of this compound-treated cells requires careful attention to potential pitfalls and implementation of robust quality assurance measures throughout the experimental and computational workflow:
These application notes provide a comprehensive framework for designing, executing, and interpreting RNA-seq experiments involving this compound treatment. The integrated experimental and computational approach outlined here enables researchers to capture the complex transcriptional responses to this compound, including its effects on JNK signaling, cell death pathways, and cellular stress responses. By following these standardized protocols, researchers can generate robust, reproducible data that advances our understanding of this compound's mechanisms of action and its potential therapeutic applications. The workflow emphasizes the importance of appropriate controls, quality assessment at multiple stages, and thoughtful interpretation of results within the biological context of JNK signaling and cellular stress response pathways.
FAQ 1: What are the primary strategies to reduce anisomycin's general cytotoxicity? The most promising strategy is chemical modification of its core structure. Systematic exploration has identified specific sites on the this compound molecule that are more tolerant of modification without a significant loss of desired biological activity. Modifying the para-position of the phenolic ring has been shown to be particularly effective, whereas changes to the alcohol, amine, or meta-positions typically lead to a substantial loss of potency [1].
FAQ 2: How can I leverage this compound's mechanism to specifically target cancer cells? this compound can activate specific signaling pathways that induce selective cell death in cancer cells, such as ferroptosis. You can design experiments to enhance this pathway-specific activation. Research shows that this compound's cytotoxicity in hepatocellular carcinoma (HCC) cells is linked to its activation of the p38 MAPK pathway, which in turn promotes a specific type of cell death called ferroptosis. Co-treatment with a p38 MAPK inhibitor (e.g., SB203580) can rescue cells, confirming the pathway's role and suggesting a strategy to protect non-target cells [2].
FAQ 3: Does this compound have effects beyond direct cytotoxicity that I should consider? Yes, this compound has significant immunomodulatory effects. It can enhance the immune system's ability to target cancer cells. Studies show that this compound pre-treatment of hepatocellular carcinoma cells makes them more susceptible to being killed by Natural Killer (NK) cells. This effect is mediated by the upregulation of adhesion molecules like CD58 (LFA-3) and MHC-I on the cancer cells, which improves immune synapse formation [3]. This suggests its cytotoxicity in a therapeutic context could be multi-faceted.
FAQ 4: What are the key toxicity profiles I should be aware of in experimental models? Beyond general cytotoxicity, this compound has demonstrated specific organotoxic and sensory cell effects in models. In mice, over-dosage led to lung, kidney, and liver toxicity [1]. In zebrafish, it was found to be ototoxic, inducing hair cell death in the lateral line neuromast, a model for hearing research [4]. Your experimental model should be chosen with these specific toxicities in mind.
For a deeper dive, here are summarized data and core methodologies from key studies.
Table 1: Summary of Key Cytotoxicity Findings
| Observation / Finding | Experimental Model | Key Metric | Relevance for Cytotoxicity Reduction |
|---|---|---|---|
| Structural Modification [1] | Leishmania parasites & mammalian cells | Maintained anti-protozoal potency with reduced host cell toxicity | Direct strategy: Modifying the para-phenol position is a validated approach to dissociate efficacy from toxicity. |
| Induction of Ferroptosis [2] | Hepatocellular Carcinoma (HCC) cell lines (Hep3B, HCCLM3) | ↓ Cell viability, ↑ Lipid peroxidation, ↑ Iron accumulation; rescued by Ferrostatin-1 & SB203580 | Mechanistic insight: Cytotoxicity is partially mediated by p38 MAPK-driven ferroptosis, suggesting combinatory approaches. |
| NK-cell Mediated Immunity [3] | HCC cell lines (HepG2, Huh7) & human primary NK cells | ↑ Susceptibility to NK cell killing; ↑ Expression of CD58 & MHC-I | Alternative strategy: Cytotoxic effect can be augmented by the immune system, potentially allowing for lower drug doses. |
| Ototoxicity [4] | Zebrafish lateral line | ↑ Hair cell death; blocked by JNK inhibitor | Toxicity profile: Highlights a specific off-target effect to monitor in models, involving JNK signaling. |
Table 2: Core Experimental Protocols for Key Findings
| Objective | Key Methodology Description | Critical Reagents & Assays |
|---|---|---|
| Assess Ferroptosis Induction [2] | Treat cells with this compound (e.g., 0.5-2 µM, 24h). Measure hallmarks of ferroptosis: lipid ROS (C11-BODIPY dye), MDA levels (MDA assay), and labile iron pool. Use inhibitors (Ferrostatin-1 for ferroptosis, SB203580 for p38) for rescue experiments. | • this compound • SB203580 (p38 inhibitor) • Ferrostatin-1 (Ferroptosis inhibitor) • C11-BODIPY • CCK-8 / MTT assay • Western Blot (p-p38, p-H3S10, NCOA4) |
| Evaluate Immunomodulatory Effect [3] | Pre-treat cancer cells with sub-lethal this compound (e.g., 0.2 µM, 48h). Wash out drug, then co-culture with isolated human primary NK cells. Measure cancer cell apoptosis (Annexin V/7-AAD staining, cleaved Caspase-3/PARP by WB) and NK cell cytotoxicity. | • this compound • Human primary NK cells • Annexin V / 7-AAD • Flow Cytometry • Western Blot (Cleaved Caspase-3, PARP) • Microarray / qPCR (CD58, MHC-I) |
| Test Ototoxicity in Zebrafish [4] | Expose zebrafish larvae (e.g., 5 dpf) to this compound (10-100 µM) for 6-24h. Stain neuromast hair cells with fluorescent dyes (e.g., YO-PRO-1). Image and count hair cells. Use JNK inhibitors to probe mechanism. | • Zebrafish larvae • this compound • YO-PRO-1 / DASPEL • JNK Inhibitor • Confocal Microscopy |
The diagrams below illustrate the key mechanisms through which this compound exerts its cytotoxic effects, based on the search results. Targeting these pathways can inform your strategies to mitigate unwanted toxicity.
Diagram 1: this compound-Induced Ferroptosis Pathway. This pathway, identified in hepatocellular carcinoma cells, shows how this compound activates p38 MAPK, leading to histone phosphorylation and increased NCOA4 expression. This drives ferritinophagy, releasing iron and leading to lipid peroxidation and ferroptotic cell death. The red nodes represent promoting steps, while the green inhibitors (SB203580, Ferrostatin-1) can be used to block this pathway and reduce cytotoxicity [2].
Diagram 2: NK Cell-Mediated Immunotherapeutic Activity. This diagram illustrates how this compound pre-treatment of cancer cells alters their gene expression profile, leading to increased surface expression of immune adhesion molecules like CD58. This enhances the formation of the immune synapse between the cancer cell and Natural Killer (NK) cells, boosting the NK cell's ability to kill the cancer cell. This represents an indirect, immune-mediated cytotoxic mechanism [3].
Understanding anisomycin's diverse mechanisms is the first step in troubleshooting unexpected results. It acts primarily through two pathways, which can be visualized in the diagram below.
This multi-mechanistic action means that a concentration that only inhibits protein synthesis in one cell type might simultaneously activate strong pro-death signaling in another, leading to varying toxicity outcomes.
The table below summarizes key quantitative data from recent studies to guide your initial dose selection.
| Cell Type / Model | Effective/Toxic Concentration | Observed Effect | Key Insights & Context |
|---|---|---|---|
| General Cytotoxicity (e.g., Lymphocytes) | IC₅₀: 25.44 ng/mL (∼96 nM) [1] [2] | Inhibition of cell proliferation. | A baseline for immunosuppressive effects. |
| Ovarian Cancer Stem Cells (OCSCs) | IC₅₀: 31.8 µM [3] | Induced cuproptosis; reduced ATP, increased lipid peroxidation. | Suggests a novel, non-apoptotic cell death mechanism at high concentrations. |
| In Vivo Toxicity (Mice) | LD₅₀: ∼120 mg/kg (single dose) [1] [2] | Acute lethality. | Critical for designing animal studies. |
| In Vivo Toxicity (Mice) | No significant side effects: 5-15 mg/kg (every other day, 4 weeks) [1] [2] | Well-tolerated; effective therapeutic window for immunosuppression. | The primary recommended therapeutic window. |
| In Vivo Toxicity (Mice) | Toxic effects: 60 mg/kg (every other day, 4 weeks) [1] [2] | Weight loss, increased liver enzymes, organ inflammation (lung, liver, kidney). | Over-dosage leads to multi-organ toxicity. |
| Neuronal Cells (In Vitro) | Neuroprotection: 50 ng/mL (190 nM) [4] | Protected cortical neurons from hypoxia. | Dose-dependent dual effects: low doses can be protective. |
| Neuronal Cells (In Vitro) | Neuronal injury: 10 µg/mL (37.7 µM) [4] | Caused significant neuronal damage. | High doses are toxic even to non-cancer cells. |
Here are solutions to common experimental challenges based on the latest research.
Here is a detailed methodology for a core experiment assessing cytotoxicity and mechanism, synthesized from the search results.
Objective: To determine the IC₅₀ of this compound and its mechanism of action in a given cell line.
Materials:
Procedure:
| Functional Group Modified | Impact on Anti-Protozoan Activity | Impact on Host Toxicity (Cytotoxicity) | Relevance to Therapeutic Index |
|---|---|---|---|
| para-Phenol (4'-position) | Can be maintained with specific substituents [1] | Can be reduced with specific substituents [1] | High; Primary location for introducing changes to improve selectivity [1] |
| Acetoxy Group (3-position) | Significant loss upon modification or removal [1] | Information Missing | Low; modifications here typically destroy desired activity [1] |
| Secondary Amine (2-position) | Significant loss upon N-acetylation or N-alkylation [1] | Information Missing | Low; modifications here typically destroy desired activity [1] |
| Aromatic meta-positions | Significant loss upon modification [1] | Information Missing | Low; modifications here typically destroy desired activity [1] |
A systematic study synthesizing thirteen this compound analogs revealed that modifications at the alcohol (3-position acetoxy group), amine (2-position), and aromatic meta-positions typically lead to a significant loss of anti-protozoal activity against Leishmania [1]. However, the para-position of the phenol ring (4'-position) has been identified as a promising location for modification. Introducing substituents at this site can maintain potent anti-protozoan activity while potentially reducing host cytotoxicity, providing a clear entry point for developing more selective drugs [1].
Here are detailed methodologies for key experiments cited in the research, which you can adapt for your own work in evaluating new this compound derivatives.
This protocol determines the half-maximal inhibitory concentration (IC₅₀) of your compound against various Leishmania strains, including drug-resistant mutants [1].
1. Parasite Cultures:
2. Compound Incubation & Viability Assessment:
3. Data Analysis:
This parallel assay is crucial for determining your compound's selectivity index.
1. Mammalian Cell Culture:
2. Compound Exposure & Cytotoxicity Measurement:
3. Data Analysis & Selectivity Index (SI) Calculation:
SI = CC₅₀ (Mammalian cells) / IC₅₀ (Parasite).
A higher SI value indicates a more favorable safety profile, as the compound is more toxic to the parasite than the host cells.The following workflow diagram illustrates the key stages of this discovery process.
Diagram 1: The key workflow for developing this compound analogues with reduced host toxicity, highlighting parallel screening for efficacy and safety.
Q1: Why is the para-phenol position the most promising for modification in this compound? The systematic exploration of functional groups found that modifications at the alcohol, amine, and aromatic meta-positions usually lead to a drastic loss of anti-protozoan activity. In contrast, modifications at the para-position of the phenol ring were better tolerated, allowing for the retention of potent activity against Leishmania while providing an opportunity to reduce host cytotoxicity. This makes it the primary strategic site for improving the compound's selectivity [1].
Q2: My this compound analogue shows excellent anti-protozoan activity but is highly cytotoxic. What could be the reason? High cytotoxicity alongside high anti-protozoan activity suggests a non-selective mechanism. This is a common challenge, as this compound's primary target is the protein synthesis machinery conserved across eukaryotes [2]. Your modification may not have sufficiently altered the compound's interaction with the host's ribosome. Focus on modifications at the para-phenol position, which has shown potential for decoupling anti-protozoan efficacy from host toxicity. Additionally, ensure you are testing against relevant mammalian cell lines (e.g., leucocytes) to accurately assess toxicity [1].
Q3: Besides direct parasite killing, are there other host-directed mechanisms I should consider? Yes. Research indicates that at concentrations below those required to inhibit protein synthesis, this compound can activate host immune responses. For example, it can trigger p38 MAP kinase signaling in macrophages, which contributes to reducing L. donovani survival within them [1]. This host-directed effect could be a valuable secondary mechanism of action. When evaluating your analogues, consider investigating their impact on relevant host signaling pathways, as this could uncover a valuable secondary mechanism of action distinct from direct ribosomal inhibition.
The table below summarizes key physical properties and solubility data for this compound to help you prepare your stock solutions effectively.
| Property | Specification |
|---|---|
| Molecular Formula | C₁₄H₁₉NO₄ [1] [2] [3] |
| Molecular Weight | 265.31 g/mol [1] [2] [3] |
| Solubility in Water | ~2 mg/mL (moderate) [1] [2] |
| Solubility in PBS (pH 7.2) | ~0.5 mg/mL [1] [2] |
| Solubility in DMSO | 50-100 mg/mL [1] [4] |
| Solubility in Methanol | 20 mg/mL [1] [2] |
| Solubility in Ethanol | 12 mg/mL [1] [2] |
| Crystalline Solid Storage | Stable for at least 2 years when stored desiccated at 2-8°C. [1] [2] |
| DMSO Stock Solution Storage | Stable for at least 1 month at 2-8°C. Aliquot and protect from light. [1] [4] |
| Aqueous Solution Storage | Not recommended for more than one day. [1] [2] |
Q1: How do I prepare a stable, high-concentration stock solution of this compound? For the most stable long-term stock, reconstitute this compound powder in DMSO at a concentration of 25-50 mg/mL [4] [3]. Aqueous solutions are much less stable and should be prepared fresh for immediate use. If you must prepare an aqueous stock, lowering the pH to around 5.0 can improve short-term solubility and stability [1] [2].
Q2: Why did my experimental results with this compound vary when using different cell lines? The biological effects of this compound are highly concentration-dependent and can vary by cell type. At high concentrations (e.g., 10 µg/mL), it primarily inhibits protein synthesis [1]. However, at lower, "sub-inhibitory" concentrations (e.g., 25-50 ng/mL), it can selectively activate stress kinase pathways like p38 MAPK and JNK without globally shutting down translation [1] [3]. It is crucial to conduct a dose-response pilot study for your specific cell model.
Q3: Can I directly dissolve the crystalline powder into my aqueous cell culture buffer? Yes, organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid into buffers like PBS. However, be aware that solubility in neutral PBS is limited to approximately 0.5 mg/mL, and the solution should be used immediately due to its poor stability [1] [2].
This compound has two primary, concentration-dependent mechanisms of action. The following diagram illustrates these pathways to help you interpret your experimental outcomes.
Typical Working Concentrations
Common Pitfalls and Solutions
Anisomycin is not a simple one-target molecule. Its effects can vary significantly because it operates through multiple, distinct mechanisms, and the predominant effect can depend on the dose and cell type.
The table below summarizes its primary mechanisms and the associated factors that lead to variable outcomes.
| Mechanism of Action | Biological Effect | Factors Causing Variable Efficacy |
|---|---|---|
| Protein Synthesis Inhibition [1] | Binds to 60S ribosomal subunit, inhibiting peptide bond formation and halting translation [2] [1]. | Cell line-specific differences in ribosome structure/function, membrane permeability, and drug efflux pumps (e.g., P-gp) [1]. |
| Stress Kinase Activation [2] [3] [4] | Potent activator of JNK and p38 MAPK pathways, leading to gene induction and/or apoptosis [2] [3]. | Differential expression and baseline activity of kinase pathways (JNK, p38); cell lineage-specific signaling network wiring [3]. |
| Zinc Transport Inhibition (Novel) [5] | At low doses (e.g., 25 nM), inhibits ZnT8 zinc transporter, protecting pancreatic β-cells from stress-induced death [5]. | Cell-type specific expression of zinc transporters (e.g., ZnT8 in pancreatic β-cells); observed effect is highly dose-dependent [5]. |
The following diagram synthesizes current knowledge to illustrate how these mechanisms interact within a cell, providing a logical model to explain the variable cellular responses you may observe.
Here are specific steps you can take to diagnose and resolve issues with this compound's variable performance.
To reliably detect this compound's activity, especially its effect on stress kinase pathways, follow established methods. The workflow below outlines a robust protocol for monitoring p38 activation in HeLa cells, which can be adapted for other cell lines [4].
Key Steps for p38 Activation Protocol [4]:
Q1: What are the key ribosomal mutations that confer anisomycin resistance? Mutations in the peptidyl transferase center of the large ribosomal subunit's 23S rRNA are primary causes. The table below summarizes key mutations identified in archaea like Haloarcula marismortui and their proposed mechanisms [1] [2].
| Nucleotide Position (E. coli numbering) | Mutation(s) | Proposed Resistance Mechanism [1] [2] |
|---|---|---|
| C2452 | C2452U | Direct interference with drug binding via large contact area. |
| U2500 | U2500A, U2500C | Direct interference with drug binding via small contact area. |
| A2453 | A2453U, A2453G, A2453C | Direct interference with drug binding via small contact area. |
| G2447 | G2447A, G2447C | Stabilizes the closed (apo) conformation of the A-site cleft. |
| G2576 | G2576U | Stabilizes the closed (apo) conformation; long-distance effect. |
| G2581 | G2581A | Stabilizes the closed (apo) conformation; long-distance effect. |
| C2499 | C2499U | Not specified in source; likely stabilizes the closed conformation. |
Q2: How can I experimentally identify novel this compound resistance genes? METa Assembly Functional Metagenomics [3]:
Q3: Why do high and low doses of this compound produce different cellular effects? The cellular response is dose-dependent [4]:
Q4: What is the role of p53 in this compound-induced stress signaling? The p53 tumor suppressor protein plays a critical role in mediating apoptosis in response to high-dose this compound. Experiments in PC12 cells show that the activation of caspases and phosphorylation of eIF2α in response to a high dose (1 µg/ml) are p53-dependent. Using a cell line with a dominant inhibitory p53 protein can help delineate p53-dependent and p53-independent pathways [4].
Protocol 1: Analyzing Apoptotic and Stress Signaling in Cell Culture [4]
Cell Culture and Treatment:
Protein Extraction and Western Blotting:
Protocol 2: Investigating Paracrine/Exosomal Signaling [4]
Exosome Isolation:
Analysis of Exosomal Content:
The following diagrams, generated with Graphviz, visualize the mechanisms of this compound action and resistance.
Diagram 1: this compound Binding and Ribosomal Resistance Mechanisms
Diagram 2: Cellular Stress Response Pathways to this compound
JNK activation dynamics are crucial for determining cell fate in response to stress. Research shows that by using specific dosing regimens of this compound, you can enrich for particular JNK dynamic profiles (sustained, transient, or pulsed), leading to different downstream gene expression patterns [1].
The table below summarizes the established dosing protocols from recent research for inducing specific JNK dynamic profiles in RPE1-hTERT cells.
| Dynamic Profile | This compound Concentration | Treatment Protocol | Key Experimental Readouts |
|---|---|---|---|
| Sustained Activation | 50 ng/mL [1] | Continuous exposure over the entire experiment (e.g., 8 hours) [1]. | Prolonged JNK activity & sustained c-Jun (Ser73) phosphorylation [1]. |
| Transient Activation | 50 ng/mL [1] | Single application followed by rapid washout [1]. | Single, brief pulse of JNK activity; rapid rise & fall of c-Jun phosphorylation [1]. |
| Pulsed Activation | 50 ng/mL [1] | Multiple cycles of addition and washout (e.g., two pulses over 8.5 hours) [1]. | Two or more discrete pulses of JNK activity & oscillating c-Jun phosphorylation [1]. |
This protocol is essential for quantifying single-cell JNK dynamics in real time [1].
Use this endpoint assay to confirm that the JNKKTR dynamics reflect the activation of a key endogenous JNK transcription factor target.
The following diagram illustrates the logical workflow for optimizing and validating this compound treatment, integrating both live-cell imaging and biochemical validation.
Using a high concentration that potently inhibits protein synthesis can confound your results. It becomes difficult to determine if the observed cellular effects are due to JNK activation or the global shutdown of protein translation. A sub-inhibitory concentration strongly activates JNK while minimizing translational inhibition, allowing you to isolate the kinase-specific effects [1].
Yes, significant heterogeneity in JNK dynamics at the single-cell level is a common and expected observation, even within a clonal population. This is why using live-cell imaging and analyzing a sufficient number of cells (e.g., n > 90) is critical for capturing the full spectrum of dynamic behaviors [1].
This compound induces the "ribotoxic stress response." It binds to the 28S rRNA in the peptidyl transferase center of the large ribosomal subunit. Damage or alteration to this specific ribosomal site, whether by this compound or other agents like ricin toxin, is sensed by the cell as a danger signal, triggering the JNK signaling cascade [2].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Weak or No JNK Activation | Ineffective this compound batch; inefficient transfection (biosensor). | Confirm this compound activity in a validated assay; check biosensor expression/ localization. |
| High Cell Death During Treatment | This compound concentration is too high. | Titrate the this compound dose to find the optimal level that activates JNK without causing excessive death. |
| Poor Synchronization of Pulsed Dynamics | Inconsistent timing during washout/readdition steps. | Standardize and meticulously time the media exchange steps for pulse experiments. |
| Discrepancy between Biosensor and Western Blot | Biosensor reports single-cell kinetics; western blot is a population average. | Use the biosensor to guide timing for western blot samples; consider FACS sorting if needed. |
The core discovery from a 2023 systematic study is that the para-position of the aromatic ring is the most promising site for modifying this compound to reduce host cytotoxicity while preserving its anti-leishmanial activity [1] [2]. The secondary amine, hydroxyl, and aromatic meta-positions were found to be highly sensitive to modifications, which typically led to a significant loss of anti-protozoan potency [1].
The table below summarizes the general impact of modifying different functional groups on this compound's activity against Leishmania and host cells.
| Functional Group Modified | Impact on Anti-Leishmanial Activity | Impact on Host Cell Cytotoxicity | Potential for Selective Toxicity |
|---|---|---|---|
| para-Position (Aromatic ring) | Maintained or mildly reduced [1] [2] | Can be reduced (improves selectivity) [1] [2] | High - Primary strategy for improving therapeutic index [1] |
| meta-Position (Aromatic ring) | Significant reduction [1] | Information Not Specified | Low - Not recommended for modification [1] |
| Alcohol (e.g., 3-position) | Significant reduction [1] | Information Not Specified | Low - Essential for activity [1] |
| Amine | Significant reduction (e.g., acetylation, quaternization) [1] | Information Not Specified | Low - Essential for activity [1] |
Q1: Why is the para-position of this compound so tolerant to modification? The para-methoxyphenyl group is a key pharmacophore that inserts into the hydrophobic crevice of the ribosome's A-site, physically blocking incoming aminoacyl-tRNAs and inhibiting protein synthesis [3]. The study suggests that this region of the ribosomal binding site has some flexibility, allowing it to accommodate various substituents at the para-position without a complete loss of binding affinity or biological function [1].
Q2: What is the proposed mechanism behind the reduced host cell toxicity? While the exact mechanism for the improved selectivity is still under investigation, the primary hypothesis is that these specific para-position modifications differentially affect the drug's interaction with the parasite ribosome versus the host ribosome [1]. The goal is to disrupt binding just enough with the host ribosome to reduce toxicity, while maintaining a strong enough interaction to kill the Leishmania parasite [1] [2].
Q3: Are there any other mechanisms of action to consider? Yes. This compound is multifunctional. At lower concentrations, it can also activate stress pathways like p38 MAPK in host mammalian cells [4]. When designing and testing new analogs, it is crucial to verify that the observed anti-leishmanial effect is indeed due to ribosomal inhibition and not another off-target pathway, especially since p38 activation in macrophages has itself been shown to contribute to reducing Leishmania survival [1] [4].
Problem: Synthesized para-substituted analog shows high cytotoxicity.
Problem: New analog retains anti-leishmanial activity but also activates host p38 MAPK.
Problem: Inconsistent activity results against different Leishmania species.
The following workflow outlines the key steps for synthesizing and evaluating new this compound analogs.
This cell-free assay directly tests if the analog's mechanism is ribosomal inhibition.
The following diagram illustrates how this compound's interaction with the ribosome and its para-position modification relate to its anti-leishmanial activity and potential for reduced toxicity.
FAQ 1: Which parts of the anisomycin molecule are most sensitive to modification? The pyrrolidine core is essential for activity. Systematic exploration has shown that modifications to the alcohol (3-acetoxy) group, the secondary amine, and the meta-position of the aromatic ring typically lead to a significant loss of anti-protozoan potency [1]. In contrast, the para-position of the phenol moiety has been identified as a promising location for introducing substituents without a major drop in activity against Leishmania [1].
FAQ 2: Why is it important to screen compounds against clinical isolates of Leishmania? Relying solely on long-term laboratory-adapted strains (e.g., LdBOB) can be misleading. One study found that 55% of compounds active against a lab strain showed differential activity when tested against recent clinical isolates, including strains resistant to standard drugs like antimony [2]. Incorporating clinical isolates into secondary screening is crucial for identifying compounds with broad-spectrum potential and for profiling activity against resistant parasites early in the discovery pipeline [2].
FAQ 3: What are the primary mechanisms behind this compound's host toxicity? this compound's toxicity is complex and multi-faceted. Its primary mechanism is the inhibition of protein synthesis by binding to the 60S ribosomal subunit [3]. At lower concentrations, it can also act as a strong activator of stress-related kinases like p38 and JNK [1] [3]. Over-dosage has been linked to organ toxicity in lungs, kidneys, and liver, as well as slight genotoxic effects [1].
This protocol outlines a standard workflow for evaluating the selectivity of new this compound analogs.
1. In Vitro Anti-leishmanial Activity Assay:
2. Cytotoxicity Assay:
3. Selectivity Index (SI) Calculation:
SI = CC\(_{50}\) (host cells) / EC\(_{50}\) (parasite)The following diagram illustrates this multi-stage screening workflow:
This compound's activation of the p38 MAPK pathway in host macrophages contributes to its anti-leishmanial mechanism but is also implicated in its toxicity [1] [6]. This protocol assesses a compound's interaction with this pathway.
The table below summarizes key findings from a systematic study on this compound analogs, providing a guide for which modifications are likely to succeed [1].
| Functional Group / Position | Modification | Effect on Anti-leishmanial Activity | Relevance for Host Toxicity |
|---|---|---|---|
| Alcohol (3-position) | Removal or relocation of acetyl group | Typically significant loss of activity [1] | The 3-acetoxy group is part of the core pharmacophore; its modification is generally detrimental to potency [1]. |
| Secondary Amine | Acylation, alkylation, quaternization | Typically significant loss of activity [1] | The free amine is crucial for ribosomal binding and activity; most modifications are not tolerated [1]. |
| Aromatic Meta-position | Introduction of substituents | Typically significant loss of activity [1] | Not a promising site for improving selectivity [1]. |
| Aromatic Para-position | Replacement of methoxy with other ethers | Often maintained [1] | This is the most promising location for introducing diversity to potentially improve selectivity and reduce host toxicity [1]. |
Leishmania parasites survive inside host macrophages by manipulating key signaling pathways that would otherwise trigger an immune response and parasite death. This compound is known to act on some of these pathways. The diagram below maps these key host signaling pathways and the points where Leishmania interferes, which are potential targets for new drugs [7] [6].
The table below summarizes the core experimental parameters for studying p53-dependent anisomycin-induced apoptosis, based on the PC12 cell model [1] [2].
| Parameter | Toxic / Pro-apoptotic Condition | Non-toxic / Signaling Condition | Key Observations & Dependencies |
|---|---|---|---|
| This compound Concentration | 1 µg/ml [1] | 10 ng/ml [1] | |
| Primary Effect | Inhibits protein synthesis, induces apoptosis [1] | Activates stress pathways without apoptosis [1] | |
| p53 Dependence | Partial to strong [1] [2] | More complex p53 involvement [1] | Apoptotic events are stronger and more sustained in wtPC12 vs. p53-inhibited cells [2]. |
| Apoptotic Markers | Cleaved Caspase-3, -8, -9; PKR cleavage; eIF2α phosphorylation [1] [2] | Not induced [1] | The extrinsic (caspase-8, TRAIL) and intrinsic (caspase-9) pathways are activated [2]. |
| Stress Kinase (MAPK) Activation | Activated | Activated (JNK, p38 MAPK, ERK) [1] | MAPK pathways are stimulated even by non-toxic concentrations [1]. |
| Exosomal Paracrine Signaling | Supported (e.g., TRAIL-carrying exosomes) [1] | Information not specified | Apoptotic response appears supported by exosomal signaling [1]. |
Here are the core methodologies used to generate the data in the studies, which you can adapt for your experiments.
This protocol is used to detect the activation of key signaling pathways and apoptotic markers [1].
To investigate the role of exosomal communication in apoptosis [1]:
Lack of Apoptotic Response at High this compound (1 µg/ml):
High Background Stress Signaling in Controls:
Inconsistent Exosome Yields:
The diagram below illustrates the core signaling pathways and experimental workflow based on the research.
The search results confirm that drug resistance is a major challenge in leishmaniasis treatment but do not contain specific experimental data on anisomycin. The following table summarizes the key resistance mechanisms for current drugs, which are essential for designing efficacy studies for new compounds like this compound [1].
| Drug | Primary Mode of Action | Documented Resistance Mechanisms in Leishmania |
|---|---|---|
| Pentavalent Antimony (SbV) | Targets mitochondrial enzyme trypanothione reductase, increasing susceptibility to oxidative stress; obstructs energy pathways [1]. | Reduced drug uptake (e.g., downregulation of aquaglyceroporin 1 transporter); increased efflux via ABC transporters; enhanced antioxidant response and drug sequestration by thiols [1] [2]. |
| Miltefosine (MLT) | Affects mitochondria (inhibits cytochrome c oxidase) and disrupts lipid metabolism (inhibits phosphatidylcholine synthesis) [1]. | |
| Amphotericin B (AmB) | Binds to ergosterol in the parasite membrane, forming pores that increase permeability and lead to cell death [1]. | |
| Paromomycin (PMM) | Binds to the 16S ribosomal unit, disrupting protein synthesis and causing respiratory dysfunction [1] [3]. | Metabolic adaptations including reduced oxidative phosphorylation, increased glycosomal fermentation, and dependency on lipids/amino acids for energy [3]. |
| Pentamidine (PTM) | Associated with induction of DNA damage and inhibition of RNA and protein synthesis [1]. | Overexpression of efflux transporters (e.g., Pentamidine Resistance Protein 1, PRP1) [1]. |
A significant and complex mechanism underlying resistance is translational reprogramming, where parasites globally change which mRNAs are translated into proteins in response to drug pressure [1] [2]. One study found that antimony-resistant parasites showed differences in the translation of over 2,400 mRNAs even without drug pressure, and a highly selective translation of 156 transcripts when exposed to the drug [2]. This pathway is summarized in the diagram below.
To objectively assess this compound's potential, here is a framework based on established experimental protocols from Leishmania research.
Step 1: Establish Baselines
Step 2: Investigate Resistance Mechanisms
For researchers looking to replicate or build upon these findings, here are the methodologies central to the cited studies.
Cell Viability and Cytotoxicity Assays: Cell viability was assessed using the Cell Counting Kit-8 (CCK-8). Cells were seeded in 96-well plates, treated with anisomycin for 24 hours, followed by CCK-8 solution addition. Absorbance was measured at 450 nm after a 2-hour incubation [1]. For NK cell cytotoxicity, HCC cells were first treated with this compound, then co-cultured with human primary NK cells. Apoptosis was measured by flow cytometry using Annexin V and 7-AAD staining [2].
Colony Formation Assay: HCC cells were seeded in 6-well plates and treated with this compound for 12 hours. The medium was then replaced with fresh culture medium and changed every 3 days for two weeks. Finally, colonies were fixed and stained with crystal violet for visualization and counting [1].
Detection of Ferroptosis Hallmarks:
Western Blot Analysis: Proteins were extracted from cell lysates, separated by SDS-PAGE, and transferred to PVDF membranes. Membranes were blocked and then incubated with primary antibodies against proteins of interest (e.g., p-p38 MAPK, p-H3S10, NCOA4, cleaved caspase-3), followed by incubation with HRP-conjugated secondary antibodies. Signals were detected using an enhanced chemiluminescence system [1] [2].
The following diagrams illustrate the key molecular pathways through which this compound exerts its anti-tumor effects in HCC, as revealed by the cited research.
Diagram 1: this compound induces ferroptosis via the p38 MAPK pathway. This compound activates p38 MAPK, leading to phosphorylation of histone H3 at serine 10 (p-H3S10). This epigenetic modification promotes gene transcription, including upregulation of NCOA4, which in turn drives ferroptosis through mechanisms involving increased lipid reactive oxygen species (ROS) [1] [3].
Diagram 2: this compound enhances NK cell-mediated killing of HCC cells. Treatment of HCC cells with this compound leads to upregulated expression of adhesion molecules like CD58 (LFA-3) and modulation of MHC-I. These changes strengthen the immune synapse between the HCC cell and the NK cell, leading to more effective NK cell activation and induction of apoptotic cell death in the tumor cell [2] [4].
To contextualize this compound's potential, the table below lists mechanisms of action for selected FDA-approved therapies for HCC, which differ from its novel pathways [5].
| Therapy Name | Class / Mechanism of Action |
|---|---|
| Sorafenib, Lenvatinib, Regorafenib, Cabozantinib | Multikinase inhibitors; target VEGF/VEGFR and other kinases to inhibit angiogenesis and tumor cell proliferation [5]. |
| Pembrolizumab, Nivolumab, Atezolizumab, Durvalumab | Immune checkpoint inhibitors (anti-PD-1/PD-L1); block inhibitory signals in T cells to enhance anti-tumor immunity [5]. |
| Bevacizumab, Ramucirumab | Monoclonal antibodies; inhibit angiogenesis by targeting VEGF or VEGFR2 [5]. |
The experimental data suggests that this compound's unique dual mechanism—directly triggering ferroptosis and modulating the immune response—could offer a promising strategy against HCC, particularly given its ability to enhance NK cell activity in the immunosuppressive tumor microenvironment [1] [2] [6]. Further research, especially in vivo and in clinical settings, is necessary to fully validate its therapeutic potential.
The two compounds employ distinct strategies to kill protozoan parasites.
This compound primarily acts by inhibiting protein synthesis. It binds to the ribosome and reorients a specific rRNA residue, which prevents the correct binding of aminoacyl-tRNA to the peptidyl transferase site, thereby halting protein production [1]. This mechanism is conserved across eukaryotes, explaining its broad-spectrum effect. At lower concentrations, it can also activate specific stress pathways in mammalian cells, such as p38 MAPK signaling [1] [2].
Miltefosine has a more complex, multi-faceted mechanism that disrupts several critical functions in the parasite [3]:
For researchers, understanding the experimental evidence and methodologies is crucial. The following table summarizes key activity data and references the experimental models used.
| Parasite / Pathogen | This compound Activity | Model (Assay Type) | Miltefosine Activity | Model (Assay Type) |
|---|---|---|---|---|
| Entamoeba histolytica | Low µM activity; faster killing than metronidazole [5] [6] | Trophozoite viability (FDA fluorescence) [6] | Information not covered in search results | |
| Leishmania infantum | IC₅₀ ~1.5 µM [1] | Cell-based anti-leishmanial activity [1] | Standard treatment [7] | Clinical use [7] |
| Leishmania spp. | Activity demonstrated [1] | Translation inhibition in cell lysate [1] | IC₅₀ in the low µM range (e.g., 8.4 µM for L. donovani amastigotes) [8] | Amastigote viability [8] |
| Trypanosoma cruzi | Information not covered in search results | LC₅₀ = 31.17 µM (trypomastigotes); IC₅₀ = 0.51 µM (amastigotes) [4] | Trypomastigote motility; amastigote egress inhibition [4] | |
| Naegleria fowleri | Low µM potency [5] | Cell-based viability [5] | Activity reported [7] | Cell-based viability [7] |
| Pythium insidiosum | Information not covered in search results | MIC: 0.5-2 µg/mL [9] | Broth microdilution [9] |
To guide your own research, here are simplified workflows for common assays used to generate this type of data.
Typical In Vitro Drug Susceptibility Assay This workflow is used to determine IC₅₀/LC₅₀ values, as seen in studies for both compounds [5] [4].
Drug Combination Assay (Fixed-Ratio Method) This protocol, used in miltefosine studies [4], evaluates synergistic effects.
Anisomycin and 5-fluorouracil (5-FU) represent two distinct classes of anticancer agents with different historical contexts and chemical properties. This compound is a natural product originally derived from Streptomyces bacteria that functions primarily as a protein synthesis inhibitor and JNK pathway activator. In contrast, 5-FU is a synthetic fluorinated pyrimidine analog developed in 1957 that remains the first-line chemotherapeutic agent for colorectal cancer (CRC) treatment worldwide. While 5-FU has established clinical utility with well-characterized efficacy and safety profiles, this compound is primarily investigated in preclinical models as a potential therapeutic option, particularly for overcoming treatment resistance [1] [2].
The following table summarizes the fundamental characteristics of both agents:
Table 1: Basic Drug Characteristics
| Characteristic | This compound | 5-Fluorouracil (5-FU) |
|---|---|---|
| Source/Type | Natural compound from Streptomyces bacteria | Synthetic fluorinated pyrimidine analog |
| Primary Mechanism | Protein synthesis inhibitor, JNK activator | Antimetabolite interfering with DNA/RNA synthesis |
| Clinical Status | Preclinical research | First-line treatment for CRC since 1957 |
| Key Molecular Targets | GATA-6 degradation, JNK/p38 MAPK activation | Thymidylate synthase (TYMS), RNA/DNA incorporation |
This compound exerts its anticancer effects through multiple complementary pathways that collectively disrupt cancer cell proliferation and survival:
GATA-6 Degradation: In colorectal cancer cell line DLD-1, this compound activates the JNK signaling cascade, leading to nuclear export and subsequent degradation of the transcription factor GATA-6. This is significant as GATA-6 is abnormally overexpressed in gastrointestinal cancers and accelerates cell proliferation and anti-apoptotic responses. GATA-6 degradation results in cell cycle arrest at G2/M phase, effectively suppressing cancer cell proliferation [1].
MAP Kinase Pathway Activation: this compound functions as a potent JNK and p38 MAPK activator. These stress-activated protein kinases play crucial roles in regulating cell proliferation, differentiation, and apoptosis. JNK activation (through MKK4/MKK7 signaling) and p38 activation (through MKK3/MKK6 signaling) leads to phosphorylation of downstream transcription factors that modulate genes involved in growth arrest and apoptosis [3].
Ribotoxic Stress Induction: this compound induces ribotoxic stress by targeting the ribosome, which activates stress-related transcription factors such as ATF3 and upregulates macrophage inhibitory cytokine-1 (MIC-1). This ribotoxic stress response contributes to the compound's antiproliferative effects and may enhance its cytotoxicity against cancer cells [4] [5].
5-FU employs a fundamentally different mechanism centered on disruption of nucleotide metabolism and macromolecular synthesis:
Thymidylate Synthase Inhibition: The primary mechanism of 5-FU action involves formation of a stable ternary complex between its metabolite FdUMP and thymidylate synthase (TYMS), a key enzyme in thymidine monophosphate (dTMP) synthesis. This inhibition depletes thymidine pools, leading to imbalanced nucleotide pools and subsequent DNA damage through misincorporation [2].
RNA/DNA Misincorporation: 5-FU metabolites are extensively incorporated into RNA and DNA: FUTP incorporation into RNA disrupts normal RNA processing and function, while FdUTP incorporation into DNA causes DNA strand breaks and dysfunction. This dual incorporation contributes significantly to 5-FU's cytotoxicity [2].
Paradoxical p53-Mediated Stem Cell Activation: Recent research has uncovered a counterproductive pathway where 5-FU treatment activates p53-mediated WNT/β-catenin signaling. This leads to transcription of WNT3 and subsequent enrichment of cancer stem cells (CSCs) in residual tumors, ironically contributing to treatment resistance and disease recurrence. This pathway represents a significant limitation in 5-FU monotherapy [6].
Diagram 1: Comparative Signaling Pathways of this compound and 5-FU in Colorectal Cancer
This compound demonstrates potent antiproliferative effects across various colorectal cancer models, with particular efficacy in challenging treatment contexts:
DLD-1 Colorectal Cancer Cells: Research shows that this compound treatment leads to dose-dependent suppression of DLD-1 cell proliferation accompanied by G2/M cell cycle arrest. Notably, this compound achieves this growth suppression without inducing apoptosis under these conditions, suggesting a cytostatic rather than cytotoxic mechanism at therapeutic concentrations [1].
Three-Dimensional Spheroid Models: In more physiologically relevant 3D spheroid cultures of DLD-1 cells, this compound (50 nM) effectively suppresses spheroid growth over 15 days of treatment. This demonstrates its efficacy against more organized tumor-like structures that often better mimic in vivo tumor behavior than conventional 2D cultures [1] [7].
Gene Expression Modulation: RNA-seq analysis of this compound-treated DLD-1 cells reveals significant alterations in gene expression profiles, including upregulation of ATF3 and downregulation of LAMB3. These changes correlate with the observed suppression of cell proliferation and provide insights into the molecular basis of its anticancer effects [8].
5-FU demonstrates robust initial tumor response but faces significant limitations that impact long-term outcomes:
Patient-Derived Scaffold Models: Using innovative patient-derived scaffold (PDS) models from 89 CRC patients, 5-FU treatment generally induced reduced proliferation gene expression (e.g., MKI67) but simultaneously increased pluripotency and epithelial-to-mesenchymal transition genes. Cultures from patients with disease recurrences showed a significantly less pronounced anti-proliferative response to 5-FU, highlighting the clinical relevance of these models [9].
Cancer Stem Cell Enrichment: In ApcMin/+/Lgr5EGFP mouse models and patient-derived tumor organoids (PDTOs), 5-FU treatment effectively reduced tumor mass but led to a paradoxical enrichment of Lgr5+ cancer stem cells in residual tumors. This enrichment was accompanied by activation of the WNT/β-catenin pathway, providing a mechanism for treatment resistance and recurrence [6].
Dose-Dependent Response: Conventional 2D culture models show expected dose-dependent cytotoxicity across various CRC cell lines, but these models fail to capture the stem cell enrichment phenomenon observed in more sophisticated 3D and in vivo models [9].
Table 2: Experimental Efficacy Profile in Colorectal Cancer Models
| Experimental Model | This compound Effects | 5-Fluorouracil Effects |
|---|---|---|
| DLD-1 2D Culture | G2/M cell cycle arrest; Reduced proliferation without apoptosis [1] | Dose-dependent cell death; Initial tumor debulking [2] |
| 3D Spheroid Culture | Growth suppression at 50 nM; Enhanced efficacy when combined with 5-FU [1] | Limited efficacy; CSC enrichment in residual spheroids [1] [6] |
| Gene Expression Changes | Upregulation of ATF3, p21; Downregulation of LAMB3 [8] | Reduced MKI67; Increased POU5F1, EMT genes [9] |
| CSC Enrichment | Not observed | Significant Lgr5+ CSC enrichment via WNT/β-catenin pathway [6] |
| In Vivo Efficacy | Limited data available | Initial tumor reduction followed by recurrence; CSC-mediated resistance [6] |
5-FU treatment faces numerous well-characterized resistance mechanisms that limit its long-term efficacy:
TYMS Overexpression: Increased expression of thymidylate synthase represents a primary resistance mechanism, occurring through gene amplification, enhanced transcription, or polymorphisms in the TYMS promoter region (TSER*3 tandem repeats). This overexpression allows cancer cells to maintain thymidine synthesis despite 5-FU exposure [2].
Drug Efflux Transporters: Upregulation of ABC membrane transporters (particularly ABCC5) enhances active efflux of 5-FU and its metabolites, reducing intracellular accumulation and cytotoxic effects. This mechanism contributes to the broad-spectrum multidrug resistance observed in many CRC cases [2].
DNA Repair Enhancement: Elevated activity of DNA repair systems, including nucleotide excision repair and mismatch repair pathways, enables cancer cells to counteract 5-FU-induced DNA damage, thereby promoting survival and resistance [2].
Apoptosis Avoidance: Alterations in apoptotic signaling pathways, including increased anti-apoptotic proteins and decreased pro-apoptotic proteins, allow cancer cells to evade programmed cell death triggered by 5-FU [2].
While resistance to this compound is less thoroughly characterized in colorectal cancer, potential mechanisms include:
Ribosomal Mutations: modifications to the ribosome structure could potentially reduce this compound binding and its ribotoxic stress effects, though this requires further investigation in CRC models [4].
MAPK Pathway Alterations: Dysregulation of JNK/p38 signaling pathways could theoretically modulate cellular responses to this compound, potentially affecting its efficacy [3].
Research indicates promising synergistic interactions when this compound is combined with conventional chemotherapeutics:
Enhanced Efficacy in Spheroid Models: The combination of low-concentration this compound with 5-FU demonstrates significantly stronger growth inhibition in DLD-1 spheroid cultures compared to either agent alone. While 5-FU monotherapy shows only limited effects in 3D cultures, the addition of this compound substantially enhances therapeutic response, suggesting potential for overcoming microenvironment-mediated resistance [1].
GATA-6 Targeting Circumvents Stemness: Since this compound-induced GATA-6 degradation targets a pathway distinct from 5-FU's mechanism, this combination may help address the CSC enrichment limitation of 5-FU monotherapy. The simultaneous targeting of bulk tumor cells (via 5-FU) and proliferation-driving transcription factors (via this compound) represents a rational combination approach [1].
Advanced delivery approaches show potential for enhancing both efficacy and safety profiles:
Co-delivery Nanosystems: Poly(ethylene glycol)-ε-poly(caprolactone) block copolymers can simultaneously deliver 5-FU and therapeutic genes, achieving significantly improved pharmacokinetics with sustained drug release profiles. In vivo studies show nanocarrier formulations maintain effective drug concentrations for extended periods (∼24 hours) compared to conventional administration [5].
Targeted Delivery Benefits: These co-delivery systems demonstrate enhanced tumor accumulation and reduced systemic toxicity in mouse models, with nanocarrier-treated groups showing substantially smaller tumor volumes (∼320 mm³) compared to free 5-FU (852 mm³) after 21 days of treatment [5].
Diagram 2: Experimental Workflow for Evaluating Drug Efficacy in CRC Models
The comparative analysis of this compound and 5-fluorouracil reveals complementary strengths that position these agents as promising partners in combination therapy rather than direct alternatives. 5-FU remains the established cornerstone of colorectal cancer chemotherapy with proven clinical efficacy, but its tendency to enrich treatment-resistant cancer stem cells represents a significant limitation. This compound, while less clinically characterized, offers distinct mechanistic advantages through GATA-6 degradation and JNK/p38 activation without promoting cancer stemness.
The experimental evidence supporting synergistic interactions between these agents, particularly in physiologically relevant 3D models, suggests that combination approaches could potentially enhance therapeutic outcomes while mitigating the resistance and CSC enrichment associated with 5-FU monotherapy. Future research directions should prioritize optimization of dosing schedules, further investigation into nanocarrier delivery systems for co-administration, and validation in patient-derived avatar models that better recapture tumor microenvironment complexity.
The table below summarizes the core findings from recent RNA-seq studies on this compound treatment across different cell types.
| Cell Type / System | Key Up-regulated Genes & Processes | Key Down-regulated Genes & Processes | Concentration & Duration | Citation |
|---|---|---|---|---|
| DLD-1 (Colorectal Cancer) | Transient (3h): ATF3, ERRFI1, KLF6, AKAP12 (Tumor suppressors). Sustained (24h): Metabolic pathways, ER protein processing, DNA replication. | Sustained (24h): LAMB3, LAMA3 (cell adhesion/migration). | 0.5 μM for 3, 6, 12, 24 h [1] | |
| HepG2 (Liver Cancer) | Apoptosis-related genes (90 genes), Immune response genes (127 genes, e.g., CD58). | Apoptosis-related genes (76 genes). | 0.2 μM for 2 days [2] | |
| RPE1-hTERT (Retinal Epithelial) | Distinct clusters of genes dependent on JNK activation dynamics (sustained, transient, pulsed). Enriched pathways: cell death, inflammatory signaling. | Gene clusters inversely correlated with JNK activation duration. | 50 ng/mL (sub-inhibitory) with varying dosing schedules [3] | |
| HEK T293 (Embryonic Kidney) | Global shift in poly(A) site usage: increased use of promoter-distal sites, leading to longer 3'UTRs (Alternative Polyadenylation). | Decreased use of promoter-proximal poly(A) sites in introns/ORFs. | Not Specified [4] |
To validate RNA-seq findings from this compound treatment, you can employ the following established methodologies.
This protocol is adapted from studies on DLD-1 and HepG2 cells [1] [2].
This compound's effects are mediated through JNK activation. You can validate this using the following approaches [3].
If your gene of interest is suspected to undergo Nonsense-Mediated Decay (NMD), this protocol can help [5].
The following diagrams illustrate the primary signaling pathway activated by this compound and a general workflow for RNA-seq validation.
This compound-JNK Signaling Pathway
RNA-seq Analysis and Validation Workflow
When designing your validation experiments, please note:
Acute Toxic